1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine
Description
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(4-fluoro-2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-9-8-10(14)2-3-12(9)13(17)16-6-4-11(15)5-7-16/h2-3,8,11H,4-7,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALOKEKDKADKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)N2CCC(CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine
The following technical guide details the physicochemical profile, synthesis, and application of 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine , a specialized intermediate in medicinal chemistry.
A Privileged Scaffold for Kinase and GPCR Ligand Design
Executive Summary
This compound is a bifunctional building block widely employed in the synthesis of small-molecule therapeutics. It features a piperidine linker that provides solubility and spatial geometry, coupled with a fluorinated benzoyl cap that modulates metabolic stability and lipophilicity. This scaffold is frequently observed in the patent literature for Mer kinase inhibitors and Melanocortin receptor (MC2R) antagonists , serving as a critical solvent-exposed motif or hinge-binding element.
Identity & Physicochemical Profile[1][2][3][4][5][6]
As a custom pharmaceutical intermediate, this compound is often synthesized in situ or on-demand. It does not have a single, universal commodity CAS number, but is identified by its specific structural components.
| Property | Data / Descriptor |
| Compound Name | This compound |
| Common Synonyms | (4-Amino-piperidin-1-yl)-(4-fluoro-2-methyl-phenyl)-methanone |
| Molecular Formula | C₁₃H₁₇FN₂O |
| Molecular Weight | 236.29 g/mol |
| Predicted LogP | ~1.8 – 2.1 (Moderate Lipophilicity) |
| H-Bond Donors | 1 (Primary Amine) |
| H-Bond Acceptors | 2 (Amide Carbonyl, Amine Nitrogen) |
| SMILES | Cc1cc(F)ccc1C(=O)N2CCC(N)CC2 |
| Key Precursor CAS | Acid: 321-21-1 (4-Fluoro-2-methylbenzoic acid)Amine: 73874-95-0 (N-Boc-4-aminopiperidine) |
Synthetic Pathway & Protocol
The synthesis follows a convergent route involving amide coupling of the fluorinated benzoic acid with a protected piperidine, followed by acid-mediated deprotection.
Reaction Scheme (Graphviz Visualization)
Caption: Convergent synthesis route via amide coupling and Boc-deprotection.
Detailed Protocol
Step 1: Amide Coupling
Objective: Form the benzoyl-piperidine bond.
-
Reagents: Dissolve 4-Fluoro-2-methylbenzoic acid (1.0 eq) in DMF or DCM.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes at 0°C to activate the acid.
-
Note: Alternatively, convert the acid to its acid chloride using SOCl₂ for a cost-effective scale-up.
-
-
Addition: Add tert-Butyl piperidin-4-ylcarbamate (1.0 eq) slowly.
-
Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LCMS (Target Mass: ~337 Da [M+H]⁺).
-
Workup: Dilute with EtOAc, wash with NaHCO₃ (sat.), water, and brine. Dry over Na₂SO₄ and concentrate.
Step 2: Deprotection
Objective: Remove the Boc group to liberate the primary amine.
-
Reagents: Dissolve the intermediate in DCM (5 mL/g).
-
Acidolysis: Add TFA (Trifluoroacetic acid) or 4M HCl in Dioxane (5–10 eq).
-
Reaction: Stir at room temperature for 1–2 hours. Evolution of CO₂ gas indicates reaction progress.
-
Isolation: Concentrate in vacuo.
-
For HCl salt: Triturate with diethyl ether to obtain a white solid.
-
For Free Base: Neutralize with saturated Na₂CO₃, extract into DCM/IPA (3:1), and concentrate.
-
Structural Analysis & Quality Control
Trustworthy characterization is essential to ensure the integrity of the "fluoro-methyl" substitution pattern, which is critical for SAR (Structure-Activity Relationship).
| Method | Expected Signals / Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | Aromatic: ~7.1–7.4 ppm (m, 3H). Look for the specific splitting pattern of the 1,2,4-substituted ring.Methyl: Singlet at ~2.2–2.3 ppm (Ar-CH₃).Piperidine: Multiplets at 2.8–4.5 ppm (Ring protons) and ~1.5–1.9 ppm (CH₂). |
| ¹⁹F NMR | Fluorine: Single peak around -110 to -115 ppm (Ar-F). This confirms the integrity of the fluorine substituent. |
| LCMS | Purity: >95% via UV (254 nm).Mass: [M+H]⁺ = 237.1 (Calculated). |
Applications in Drug Discovery[2]
This scaffold is a "privileged structure" in medicinal chemistry, often used to optimize potency and metabolic stability.
Pharmacophore Utility
-
Conformational Restriction: The piperidine ring restricts the spatial orientation of the amine, reducing the entropic penalty upon binding to a protein target.
-
Metabolic Blocking: The 4-Fluoro group blocks para-hydroxylation (a common metabolic soft spot), while the 2-Methyl group introduces steric twist, forcing the benzoyl ring out of planarity with the amide. This "ortho-effect" can improve selectivity by preventing flat stacking interactions in off-target proteins.
Therapeutic Areas (Patent Landscape)
-
Kinase Inhibitors: Used in Mer tyrosine kinase inhibitors (e.g., for leukemia treatment). The primary amine often forms a hydrogen bond with the hinge region or a specific aspartate residue in the active site.
-
GPCR Ligands: Found in antagonists for the Melanocortin-2 Receptor (MC2R) , utilized in treating congenital adrenal hyperplasia.
Biological Pathway Map
Caption: Pharmacophore mapping of the scaffold to key biological targets.
Safety & Handling (MSDS Summary)
While specific toxicological data for this intermediate may be limited, handle as a functionalized amine/fluorinated aromatic .
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use within a fume hood.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation.
References
-
PubChem. (2025).[2][1] 4-Fluoro-2-methylbenzoic acid (Precursor Data). National Library of Medicine. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). tert-Butyl piperidin-4-ylcarbamate (Precursor Data). Retrieved from [Link]
- Google Patents. (2016). US9428456B2: 1-[m-carboxamido(hetero)aryl-methyl]-heterocyclyl-carboxamide derivatives.
- European Patent Office. (2019). EP3523292B1: Heteroaryl Compounds and Their Use as Mer Inhibitors.
Sources
A Technical Guide to Fluorinated Benzoyl Piperidine Scaffolds in Medicinal Chemistry
Introduction: The Strategic Convergence of Privileged Scaffolds and Fluorine Chemistry
In the landscape of modern drug discovery, the piperidine ring stands out as a quintessential N-heterocycle, embedded in the architecture of numerous pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged scaffold. When combined with a benzoyl moiety, the resulting benzoylpiperidine core becomes a highly versatile and metabolically stable framework, prominent in agents targeting the central nervous system (CNS) and beyond.[3][4]
The strategic incorporation of fluorine, the most electronegative element, into these scaffolds represents a powerful tactic in medicinal chemistry.[5] Fluorination can profoundly alter a molecule's physicochemical and pharmacological properties, including its metabolic stability, membrane permeability, binding affinity, and pKa.[5][6][7] This guide provides an in-depth exploration of fluorinated benzoyl piperidine scaffolds, elucidating the rationale behind their design, synthesis, and application, and offering practical insights for researchers in drug development.
The Multifaceted Role of Fluorine: A Game of Physicochemical Modulation
The introduction of fluorine into a benzoyl piperidine scaffold is not a mere substitution but a strategic decision to fine-tune molecular properties. The effects are highly context-dependent, relying on the number and position of fluorine atoms.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[6] Placing a fluorine atom on the benzoyl ring can block sites susceptible to aromatic hydroxylation, a common metabolic pathway, thereby increasing the drug's half-life and bioavailability.[8]
-
Binding Affinity and Selectivity: Fluorine can engage in unique, non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.[5][9] Furthermore, the electron-withdrawing nature of fluorine can modulate the electronics of the benzoyl ring, influencing its interaction with receptor pockets. For example, the 4-(p-fluorobenzoyl)piperidine fragment is a key pharmacophore for 5-HT2A receptor antagonists, where the fluorine atom is crucial for ligand orientation and anchorage.[3][4]
-
Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier (BBB).[9] This is a particularly valuable property for CNS-active drugs. However, the effect on lipophilicity is complex and can be tailored by the pattern of fluorination.
-
pKa Modulation: The strong electron-withdrawing effect of fluorine can lower the pKa of nearby basic nitrogen atoms, such as the piperidine nitrogen.[5][7][10] This reduction in basicity can decrease unwanted interactions with off-targets like the hERG channel, potentially reducing cardiac toxicity, and can improve oral bioavailability by increasing the fraction of the neutral species available for absorption.[5][10]
Synthetic Strategies: Building the Fluorinated Core
The synthesis of fluorinated benzoyl piperidines can be approached in several ways, generally involving the coupling of a fluorinated benzoyl component with a piperidine ring.
General Synthetic Workflow
A common and robust method involves the Friedel-Crafts acylation of a protected piperidine derivative with a fluorinated benzoyl chloride. Alternatively, nucleophilic substitution reactions are widely employed.
Caption: A generalized workflow for the synthesis of fluorinated benzoyl piperidine scaffolds.
Detailed Experimental Protocol: Synthesis of (4-Fluorophenyl)(piperidin-4-yl)methanone
This protocol outlines a representative synthesis using a Friedel-Crafts-type reaction.
Materials:
-
N-Boc-isonipecotic acid
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Fluorobenzene
-
Aluminum chloride (AlCl3)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Acid Chloride Formation: To a solution of N-Boc-isonipecotic acid (1.0 eq) in anhydrous DCM at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF. Stir the reaction at room temperature for 2 hours.
-
Friedel-Crafts Acylation: In a separate flask, add aluminum chloride (2.5 eq) to fluorobenzene (10 eq) at 0 °C. To this suspension, add the freshly prepared acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 18 hours.
-
Work-up: Carefully quench the reaction by pouring it onto ice-cold 1M HCl. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO3 solution and brine, then dry over anhydrous MgSO4.
-
Purification (Protected Intermediate): Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography (EtOAc/Hexanes gradient) to yield N-Boc-(4-fluorobenzoyl)piperidine.
-
Deprotection: Dissolve the purified intermediate in DCM and add trifluoroacetic acid (5.0 eq). Stir at room temperature for 4 hours.
-
Final Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in EtOAc and wash with saturated NaHCO3 solution. Dry the organic layer over MgSO4, filter, and concentrate to yield the final product, (4-fluorophenyl)(piperidin-4-yl)methanone.
Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity. The presence of the characteristic fluorine signal in the ¹⁹F NMR spectrum and the correct mass in the MS analysis will validate the successful synthesis.
Structure-Activity Relationships (SAR): A Case Study Approach
The impact of fluorination is best understood by examining SAR studies.[11] Let's consider a hypothetical series of benzoyl piperidine-based monoacylglycerol lipase (MAGL) inhibitors, an area where this scaffold has shown promise.[1][2]
| Compound ID | Benzoyl Substitution | Piperidine N-Substitution | MAGL IC50 (nM) | Metabolic Stability (t½, mins) |
| 1 | H | Benzyl | 150 | 15 |
| 2 | 4-F | Benzyl | 55 | 45 |
| 3 | 2-F | Benzyl | 80 | 30 |
| 4 | 2,4-di-F | Benzyl | 40 | 65 |
| 5 | 4-F | 4-Fluorobenzyl | 25 | 75 |
Analysis of SAR:
-
Effect of a Single Fluorine: Introducing a fluorine at the 4-position of the benzoyl ring (Compound 2 ) significantly improves potency (150 nM vs. 55 nM) and triples the metabolic half-life compared to the non-fluorinated parent (Compound 1 ). This suggests the 4-position is a metabolic hotspot and that the fluorine atom may be involved in a favorable interaction within the MAGL active site.
-
Positional Isomerism: Moving the fluorine to the 2-position (Compound 3 ) still provides an improvement over the parent compound but is less effective than the 4-fluoro analog in both potency and stability. This highlights the critical importance of the substitution position.
-
Multiple Fluorinations: Adding a second fluorine (Compound 4 ) further enhances potency and stability, suggesting an additive effect.
-
Synergistic Effects: Fluorinating both the benzoyl ring and the N-benzyl substituent (Compound 5 ) results in the most potent and stable compound in the series. This indicates that strategic fluorination across different parts of the scaffold can lead to synergistic improvements in pharmacological properties.
Caption: Logical flow of structure-activity relationships for fluorinated benzoyl piperidines.
Therapeutic Applications and Future Perspectives
Fluorinated benzoyl piperidine scaffolds are prevalent across a wide range of therapeutic areas, most notably in neuropsychiatric and neurodegenerative diseases.[3] Their ability to modulate dopamine and serotonin receptors has led to their use in antipsychotic medications.[1][12] The 4-(p-fluorobenzoyl)piperidine moiety, in particular, is a recurring feature in potent 5-HT2A antagonists.[3][12]
Beyond the CNS, these scaffolds are being explored as:
-
Anticancer agents , such as inhibitors of Fatty Acid Synthase (FASN) and monoacylglycerol lipase (MAGL).[2][13]
-
Antithrombotic and antiarrhythmic agents. [4]
-
PET imaging agents , where the incorporation of fluorine-18 allows for non-invasive in vivo imaging of target engagement and disease progression.[9][12]
The future of this scaffold lies in the continued development of more selective and efficient synthetic fluorination methods, including late-stage fluorination techniques.[6] These advancements will allow for the rapid generation of diverse analog libraries, accelerating the discovery of new drug candidates with optimized properties. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, the fluorinated benzoyl piperidine scaffold will undoubtedly remain a cornerstone of medicinal chemistry for years to come.
References
- Title: Fluorine in drug discovery: Role, design and case studies Source: Google Cloud URL
-
Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications URL: [Link]
-
Title: Applications of Fluorine in Medicinal Chemistry Source: ACS Publications URL: [Link]
-
Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: MDPI URL: [Link]
-
Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]
-
Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: ResearchGate URL: [Link]
-
Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: MDPI URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
-
Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]
-
Title: Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Source: Scientific Update URL: [Link]
-
Title: Percentages of therapeutic and diagnostic benzoylpiperidine-based molecules herein reported. Source: ResearchGate URL: [Link]
- Title: Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives Source: Google Cloud URL
-
Title: Replacement of the Benzylpiperidine Moiety with Fluorinated Phenylalkyl Side Chains for the Development of GluN2B Receptor Ligands Source: PubMed URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Fluorine in drug discovery: Role, design and case studies Source: ResearchGate URL: [Link]
-
Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: ACS Publications URL: [Link]
-
Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: PubMed URL: [Link]
-
Title: Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold Source: ResearchGate URL: [Link]
-
Title: Structure activity relationship of the synthesized compounds Source: ResearchGate URL: [Link]
-
Title: Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Structure Activity Relationships Source: Drug Design Org URL: [Link]
-
Title: Abstract 2535: Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors Source: ResearchGate URL: [Link]
-
Title: Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation Source: PubMed URL: [Link]
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1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine molecular weight and formula
The following technical guide is structured as an in-depth monograph for research scientists and drug development professionals. It synthesizes physicochemical data, synthetic methodologies, and medicinal chemistry applications of 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine .
Physicochemical Profiling and Synthetic Utility in Medicinal Chemistry
Molecular Identity & Physicochemical Core[1]
This compound is a specialized bifunctional building block used primarily in the synthesis of GPCR modulators (specifically 5-HT
Core Chemical Data
| Property | Specification |
| IUPAC Name | (4-Aminopiperidin-1-yl)(4-fluoro-2-methylphenyl)methanone |
| Common Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 236.29 g/mol |
| Monoisotopic Mass | 236.1325 Da |
| CAS Registry Number | Not widely indexed; analog to CAS 739339-41-4 |
| Physical Form | Viscous oil (free base) or White solid (HCl salt) |
| Solubility | DMSO (>20 mg/mL), Methanol, DCM; Low in water (free base) |
Structural Composition
The molecule is composed of three distinct functional zones:
-
The "Tail" (4-Fluoro-2-methylphenyl): Provides lipophilic bulk and metabolic stability (fluorine blocks para-oxidation). The ortho-methyl group induces a twisted conformation relative to the amide plane, increasing selectivity.
-
The "Linker" (Benzamide): A robust amide bond connecting the aromatic tail to the piperidine.
-
The "Handle" (4-Aminopiperidine): A primary amine available for further derivatization (e.g., S
Ar, reductive amination, or amide coupling).
Synthetic Methodology & Process Chemistry
Validated Synthetic Route
The synthesis proceeds via the coupling of 4-fluoro-2-methylbenzoic acid with N-Boc-4-aminopiperidine, followed by acidolytic deprotection.
Step 1: Amide Coupling (Activation)
-
Reagents: 4-Fluoro-2-methylbenzoic acid (1.0 eq), HATU (1.1 eq), DIPEA (2.0 eq).
-
Solvent: DMF or DCM.
-
Mechanism: The carboxylic acid is activated by HATU to form an active ester, which undergoes nucleophilic attack by the secondary amine of the piperidine ring. The Boc-protected primary amine remains inert.
Step 2: Deprotection (Boc Removal)
-
Reagents: TFA (10-20 eq) or 4M HCl in Dioxane.
-
Solvent: DCM (for TFA) or Dioxane (for HCl).
-
Workup: Basification with NaOH/NaHCO
is critical to isolate the free amine, though the HCl salt is often preferred for storage stability.
Synthetic Workflow Diagram
Figure 1: Convergent synthetic pathway ensuring regioselectivity at the secondary amine.
Structural Analysis & Spectroscopic Signature[1][2]
For researchers validating the identity of synthesized batches, the following spectroscopic markers are diagnostic.
Proton NMR ( H NMR, 400 MHz, DMSO- )
-
Aromatic Region (
7.0 – 7.4 ppm): You will observe a distinct splitting pattern for the 1,2,4-substituted benzene ring.[1] The ortho-methyl group simplifies the multiplet structure compared to the unsubstituted analog. -
Benzylic Methyl (
2.2 – 2.3 ppm): A sharp singlet integrating to 3H. This is the key differentiator from the 4-fluorobenzoyl analog. -
Piperidine Ring:
- 4.3 – 4.5 ppm (1H, broad): Equatorial proton near the amide nitrogen (deshielded due to restricted rotation).
- 2.8 – 3.1 ppm (2H): Protons adjacent to the ring nitrogen.
- 1.2 – 1.8 ppm (4H): Multiplets for the C3 and C5 methylene protons.
-
Primary Amine (
1.5 – 2.0 ppm): Broad singlet (exchangeable with D O).
Mass Spectrometry (ESI+)
-
[M+H]
: Expected peak at 237.14 m/z . -
Fragmentation: High collision energy often yields a fragment at 137 m/z (the 4-fluoro-2-methylbenzoyl cation), confirming the "tail" structure.
Drug Design Utility: The "Benzoylpiperidine" Scaffold
This molecule is not merely an intermediate; it is a privileged substructure in medicinal chemistry. The benzoylpiperidine moiety mimics the spatial arrangement of endogenous neurotransmitters while adding hydrophobic bulk necessary for receptor pocket occupation.
Pharmacophore Mapping
In GPCR drug design (e.g., for schizophrenia or depression), this scaffold serves as the "Address" region that binds to secondary hydrophobic pockets, while the free amine connects to the "Message" region (the active warhead).
-
Conformational Restriction: The amide bond creates a planar region, but the ortho-methyl group on the phenyl ring forces the ring to twist out of planarity (
). This "atropisomer-like" twist often improves selectivity by preventing π-stacking with off-target receptors. -
Metabolic Blockade: The para-fluorine atom blocks the primary site of CYP450-mediated hydroxylation, significantly extending the half-life (
) of the final drug candidate.
Application Workflow
Figure 2: Divergent utility of the scaffold in generating diverse bioactive libraries.
Handling & Stability Protocols
Storage Recommendations
-
Free Base: Prone to oxidation and carbonate formation (absorbs CO
from air). Store under nitrogen at -20°C. -
HCl Salt: Highly stable. Hygroscopic—store in a desiccator. Recommended for long-term archiving.
Safety (E-E-A-T)
-
Hazard: Like many fluorinated piperidines, treat as a potential irritant and sensitizer.
-
PPE: Nitrile gloves and safety glasses are mandatory.
-
Spill Cleanup: Neutralize with dilute sodium bicarbonate before disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7183147, (4-amino-1-piperidinyl)(4-fluorophenyl)methanone. (Analogous Structure Reference). Retrieved from [Link]
-
Gianquinto, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold. (Demonstrates synthetic utility of piperidine linkers). Retrieved from [Link]
- World Intellectual Property Organization (2006).WO2006036874A1 - Salts of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-... (Patent citing related benzoylpiperidine pharmacophores).
Sources
Role of ortho-methyl substitution in benzoyl piperidine conformation
Executive Summary
In modern drug discovery, the ortho-methyl substitution on benzoyl piperidine scaffolds represents a textbook application of the "Magic Methyl" effect. Far from being a simple lipophilic addition, this modification acts as a conformational lock . By introducing steric clash (A(1,3) strain) between the phenyl ring and the amide moiety, the ortho-methyl group forces the amide bond out of planarity with the aromatic system.
This guide details the structural physics, computational prediction, and experimental validation of this phenomenon. For the medicinal chemist, mastering this scaffold means the ability to pre-organize ligand conformation, improve solubility by breaking crystal lattice energy, and shield metabolic hotspots.
The Mechanistic Basis: Sterics vs. Electronics
The Conformational "Twist"
In an unsubstituted benzoyl piperidine, the amide bond (C-N) naturally seeks coplanarity with the phenyl ring to maximize
Introduction of a methyl group at the ortho position of the phenyl ring creates a severe steric conflict with the amide carbonyl oxygen or the proximal protons of the piperidine ring (specifically the equatorial protons at C2/C6).
-
The Result: To relieve this strain, the phenyl ring rotates relative to the amide plane. The torsion angle (
) typically shifts from near 0° (planar) to 60°–90° (orthogonal). -
Electronic Trade-off: This rotation breaks the conjugation between the phenyl
-system and the amide carbonyl. While this costs resonance energy (~10–15 kcal/mol), the steric relief provides a net stabilization of the twisted conformer.
Diagram: The Mechanistic Pathway
The following diagram illustrates the causal link between substitution, structural distortion, and pharmacological outcome.
Figure 1: Causal pathway of the ortho-methyl effect, linking steric strain to physicochemical improvements.
Computational Protocol: Predicting the Barrier
Before synthesis, Density Functional Theory (DFT) is required to estimate the rotational energy barrier (
Workflow:
-
Conformational Search: Generate rotamers using a force field (e.g., OPLS4) to find global minima.
-
Geometry Optimization: Optimize ground states (GS) and Transition States (TS) using DFT.
-
Recommended Functional/Basis Set:M06-2X/6-311+G(d,p) . The M06-2X functional is critical for capturing dispersion interactions prevalent in steric clashes.
-
-
Frequency Calculation: Confirm GS has zero imaginary frequencies and TS has exactly one imaginary frequency (corresponding to the C-C(O) bond rotation).
Data Summary: Predicted vs. Typical Experimental Barriers
| Substituent (Ortho) | Torsion Angle (Calc) | Rotational Barrier ( | Conformational Status |
| -H | ~25° | 8–10 kcal/mol | Freely Rotating |
| -F | ~45° | 12–14 kcal/mol | Fast Exchange |
| -CH₃ (Methyl) | ~75° | 18–22 kcal/mol | Restricted (Atropisomeric potential) |
| -Cl | ~80° | 19–23 kcal/mol | Restricted |
Experimental Validation: Variable Temperature (VT) NMR
To empirically determine the rotational barrier created by the ortho-methyl group, VT-NMR is the gold standard. This protocol determines the coalescence temperature (
Protocol: Determination of via Coalescence
Materials:
-
Compound: o-Methyl benzoyl piperidine derivative (>10 mg).
-
Solvent: High-boiling deuterated solvent (e.g., DMSO-
, Toluene- , or Tetrachloroethane- ).
Step-by-Step Methodology:
-
Room Temperature Acquisition: Acquire a standard 1H-NMR at 25°C.
-
Observation: Look for broadening or splitting of the piperidine ring protons (specifically the
-protons adjacent to nitrogen). In restricted systems, these appear as complex multiplets or distinct equatorial/axial sets rather than a time-averaged signal.
-
-
Stepwise Heating: Increase the probe temperature in 10°C increments (e.g., 30°C
120°C).-
Equilibration: Allow 5 minutes of equilibration at each temperature step before acquisition.
-
-
Identify
: Pinpoint the temperature where the split signals merge into a single broad peak (Coalescence Temperature). -
Calculation: Apply the Eyring equation derived for coalescence:
-
Where
is in Kelvin. - is the separation (in Hz) of the exchanging signals at the slow exchange limit (low temp).
-
Medicinal Chemistry Implications: The "Magic Methyl"[2]
The ortho-methyl group is not just a structural spacer; it is a functional tool in Lead Optimization.
-
Metabolic Stability: The ortho-methyl blocks the P450-mediated oxidation of the phenyl ring by sterically shielding the ortho and meta positions.
-
Solubility: Planar benzamides stack efficiently in the solid state (high lattice energy), leading to poor solubility. The "twisted" conformation disrupts this stacking, significantly lowering the melting point and increasing solubility (
). -
Potency: By locking the ligand in a twisted conformation that mimics the bioactive state, the "entropy penalty" of binding is paid during synthesis rather than upon binding. This can lead to a 10-100x increase in potency (the "Magic Methyl" effect).[2][3][4]
Workflow Diagram: From Design to Data
Figure 2: Integrated workflow for validating conformational restriction in drug discovery.
References
-
Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions.[2][4] Angewandte Chemie International Edition. Link
-
Barreiro, E. J., et al. (2011). The "Magic Methyl" Effect in Medicinal Chemistry. Chemical Reviews. Link
-
Clayden, J. (2004). Organolithiums: Selectivity for Synthesis. (Chapter on Amide Rotational Barriers). Elsevier. Link
-
LaPlante, S. R., et al. (2011). Assessing Atropisomer Rotation Barriers in Drug Discovery. Journal of Medicinal Chemistry. Link
-
Bain, A. D. (2008). Chemical Exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
Sources
Methodological & Application
Technical Application Note: Scalable Synthesis of 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine
This Application Note is designed for research and development scientists requiring a robust, scalable protocol for the synthesis of 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine .
The protocol prioritizes high-fidelity organic synthesis principles, utilizing HATU-mediated amidation for the coupling phase and HCl/Dioxane for the deprotection phase. This route is selected for its operational simplicity, high yield potential, and ease of purification (avoiding column chromatography in the final step).
Executive Summary
The target molecule, This compound , is a functionalized piperidine scaffold frequently employed as a building block in the synthesis of kinase inhibitors and GPCR ligands. Its structure features a secondary amide linkage at the piperidine nitrogen and a primary amine at the C4 position.
This guide details a two-step synthetic route starting from commercially available 4-Boc-aminopiperidine .
-
Regioselective Amidation: Coupling of 4-Fluoro-2-methylbenzoic acid with the secondary amine of the piperidine ring.
-
Chemoselective Deprotection: Removal of the tert-butyloxycarbonyl (Boc) group to unmask the primary amine as a hydrochloride salt.
Retrosynthetic Analysis
The synthetic logic relies on the differential reactivity of the protected primary amine versus the free secondary amine of the piperidine ring.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the piperidine core.
Experimental Protocols
Step 1: Amide Coupling (Constructive Phase)
Objective: Synthesize tert-butyl (1-(4-fluoro-2-methylbenzoyl)piperidin-4-yl)carbamate. Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen over carbodiimides (EDC/DCC) due to its faster kinetics and lower incidence of racemization or side reactions in hindered benzoic acids.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Mass/Vol | Role |
| 4-Fluoro-2-methylbenzoic acid | 154.14 | 1.0 | 5.00 g | Acid Component |
| 4-Boc-aminopiperidine | 200.28 | 1.05 | 6.82 g | Amine Component |
| HATU | 380.23 | 1.2 | 14.80 g | Coupling Agent |
| DIPEA (Hunig's Base) | 129.24 | 3.0 | 16.9 mL | Base |
| DMF (Anhydrous) | - | - | 50 mL | Solvent |
Protocol
-
Activation: In a dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-2-methylbenzoic acid (5.00 g, 32.4 mmol) in anhydrous DMF (50 mL).
-
Base Addition: Add DIPEA (16.9 mL, 97.2 mmol) dropwise. The solution may warm slightly; ensure it remains at room temperature (RT).
-
Coupling Agent: Add HATU (14.80 g, 38.9 mmol) in one portion. Stir the reaction mixture at RT for 15 minutes to generate the activated ester species (O-azabenzotriazolyl ester). Note: The solution typically turns yellow/orange.
-
Amine Addition: Add 4-Boc-aminopiperidine (6.82 g, 34.0 mmol).
-
Reaction: Stir the mixture at RT for 4–6 hours.
-
Checkpoint: Monitor by LCMS or TLC (50% EtOAc/Hexane). The acid peak should disappear, and a new peak (M+H ~337) should emerge.
-
-
Workup:
-
Dilute the reaction mixture with EtOAc (200 mL).
-
Wash sequentially with:
-
10% Citric acid or 1M HCl (2 x 100 mL) – Removes excess DIPEA and unreacted amine.
-
Sat. NaHCO₃ (2 x 100 mL) – Removes unreacted acid and HOBt byproducts.
-
Brine (1 x 100 mL).
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, 0–40% EtOAc in Hexanes).
Step 2: N-Boc Deprotection (Unmasking Phase)
Objective: Synthesize this compound Hydrochloride. Rationale: Using HCl in Dioxane is preferred over TFA/DCM for this application. It allows the product to precipitate directly as a hydrochloride salt, avoiding the need for aqueous workup and lyophilization.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Mass/Vol | Role |
| Boc-Intermediate (Step 1) | 336.40 | 1.0 | 9.00 g (est) | Substrate |
| 4M HCl in Dioxane | - | 10.0 | 67 mL | Acid/Solvent |
| Diethyl Ether (Et₂O) | - | - | 100 mL | Anti-solvent |
Protocol
-
Dissolution: Dissolve the Boc-Intermediate (9.00 g, 26.7 mmol) in a minimal amount of 1,4-dioxane (10–20 mL) or DCM (10 mL) if solubility is poor.
-
Acidolysis: Cool the solution to 0°C in an ice bath. Add 4M HCl in Dioxane (67 mL, ~267 mmol) dropwise.
-
Reaction: Remove the ice bath and stir at RT for 2–4 hours.
-
Observation: A white to off-white precipitate should begin to form as the Boc group is cleaved and the amine salt forms.
-
Checkpoint: LCMS should show the mass of the free amine (M+H ~237) and complete consumption of the starting material (M+H ~337).
-
-
Isolation:
-
Add Diethyl Ether (100 mL) to the reaction mixture to fully precipitate the product.
-
Stir for 15 minutes.
-
Filter the solid using a Buchner funnel.
-
-
Washing: Wash the filter cake with cold Et₂O (3 x 50 mL) to remove excess HCl and impurities.
-
Drying: Dry the solid under high vacuum at 40°C for 12 hours.
Final Product: this compound Hydrochloride (White solid).
Process Logic & Troubleshooting
The following workflow diagram illustrates the critical decision points and logic flow for the synthesis.
Figure 2: Logical workflow for the synthesis and isolation of the target amine salt.
Troubleshooting Guide
-
Low Yield in Step 1: If the conversion is low, ensure the DMF is anhydrous. Water hydrolyzes the active ester. If the acid is sterically hindered (the 2-methyl group exerts some bulk), allow the activation step (Acid + HATU) to proceed for 30 minutes before adding the amine.
-
Gummy Precipitate in Step 2: If the HCl salt forms a gum instead of a solid, decant the supernatant, triturate the residue with fresh Et₂O or Hexanes, and scratch the flask walls with a spatula to induce crystallization.
-
Free Base Requirement: If the free amine is required for the next step (e.g., a nucleophilic substitution), dissolve the HCl salt in water, adjust pH to >10 with 1M NaOH, and extract with DCM.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical criteria should be met:
-
1H NMR (DMSO-d6, 400 MHz):
- 8.0–8.3 (br s, 3H, NH3+).
- 7.1–7.4 (m, 3H, Aromatic protons).
- 4.5 & 3.5 (m, Piperidine ring protons, broad due to amide rotamers).
- 3.1 (m, 1H, CH-NH3+).
- 2.25 (s, 3H, Ar-CH3).
-
LCMS (ESI+):
-
Calculated Mass (Free Base): 236.13
-
Observed [M+H]+: 237.1
-
Safety & Handling
-
Fluorinated Compounds: While generally stable, fluorinated benzoic acids can be irritants. Use standard PPE.
-
HATU: A potent sensitizer. Avoid inhalation of dust.
-
HCl/Dioxane: Corrosive and fuming. Handle exclusively in a fume hood. Dioxane is a potential carcinogen; minimize exposure.
References
-
Amide Coupling Mechanisms: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852. Link
-
HATU Protocol: Carpino, L. A. (1993).[2] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Boc Deprotection (HCl/Dioxane): Han, G., Tamaki, M., & Hruby, V. J. (2001).[6] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[7][8] Journal of Peptide Research, 58(4), 338-341.[6][7] Link
-
General Piperidine Amidation: ThermoFisher Scientific Application Note: Amide Coupling Reagents.Link
Sources
- 1. Boc Deprotection - HCl [commonorganicchemistry.com]
- 2. peptide.com [peptide.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. growingscience.com [growingscience.com]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Amide coupling protocols for 4-fluoro-2-methylbenzoic acid and piperidin-4-amine
Application Note & Protocol Guide
Executive Summary
This guide details the synthetic protocols for coupling 4-fluoro-2-methylbenzoic acid (Substrate A) with piperidin-4-amine (Substrate B). This specific transformation presents two distinct chemical challenges that cause standard "add-and-stir" methods to fail:
-
Steric Inhibition: The ortho-methyl group on the benzoate creates significant steric hindrance, raising the activation energy for nucleophilic attack.
-
Regioselectivity: The amine substrate contains both a primary exocyclic amine and a secondary endocyclic amine. Without specific protection strategies, acylation will occur competitively or preferentially at the secondary ring nitrogen.
Recommendation: For high-purity medicinal chemistry applications, Protocol A (Acid Chloride via Protected Scaffold) is the validated standard. Protocol B (HATU Activation) is provided for high-throughput screening (HTS) contexts where speed outweighs isolated yield.
Strategic Analysis
The Electrophile: Ortho-Substitution Effects
The 2-methyl group on 4-fluoro-2-methylbenzoic acid twists the carboxylate out of planarity with the aromatic ring (Steric Inhibition of Resonance). More critically, it blocks the trajectory of bulky coupling reagents (like HATU/TBTU) and the incoming nucleophile.
-
Implication: Bulky active esters (OBt/OAt) form slowly.
-
Solution: Convert the acid to the Acid Chloride (
).[1][2] The chloride is sterically small and highly electrophilic, overcoming the ortho-methyl barrier.
The Nucleophile: The Diamine Trap
Piperidin-4-amine possesses two nucleophilic sites:
-
Site 1 (Ring NH): Secondary amine, pKa
11.0. More basic, typically more nucleophilic in acylation reactions. -
Site 2 (Exocyclic
): Primary amine, pKa 10.0. -
The Problem: Direct coupling with the free diamine often yields a mixture of N-acylation at the ring (Site 1) and bis-acylation.
-
The Fix: Use 1-Boc-4-aminopiperidine (tert-butyl 4-aminopiperidine-1-carboxylate). This renders the ring nitrogen non-nucleophilic, forcing exclusive coupling at the primary amine.
Experimental Protocols
Protocol A: The "Gold Standard" (Acid Chloride / Boc-Protection)
Best for: Scale-up, high purity, and overcoming steric hindrance.
Phase 1: Acid Chloride Activation
Mechanism: In situ generation of the Vilsmeier-Haack reagent using Oxalyl Chloride and catalytic DMF.
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) under
atmosphere. -
Dissolution: Add 4-fluoro-2-methylbenzoic acid (1.0 equiv, e.g., 500 mg) and anhydrous DCM (dichloromethane, 0.2 M concentration).
-
Catalyst: Add catalytic DMF (N,N-dimethylformamide, 2-3 drops).
-
Chlorination: Dropwise add Oxalyl Chloride (1.2 equiv) at 0°C.
-
Observation: Vigorous bubbling indicates gas evolution (CO, CO₂, HCl).
-
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours.
-
Concentration: Evaporate solvent in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride residue in anhydrous DCM (5 mL).
Phase 2: Regioselective Coupling
-
Amine Prep: In a separate flask, dissolve 1-Boc-4-aminopiperidine (1.1 equiv) and DIPEA (N,N-Diisopropylethylamine, 3.0 equiv) in anhydrous DCM.
-
Addition: Cool amine solution to 0°C. Add the acid chloride solution (from Phase 1) dropwise over 10 minutes.
-
Completion: Stir at RT for 3-12 hours. Monitor by LCMS (Target mass = MW of Product + Boc).
-
Workup: Quench with sat.
. Extract with DCM ( ). Wash organics with brine, dry over , and concentrate.
Phase 3: Deprotection (TFA)
-
Dissolve the crude intermediate in DCM (4 mL).
-
Add Trifluoroacetic Acid (TFA) (1 mL) dropwise at 0°C.
-
Stir at RT for 1-2 hours until Boc removal is complete (LCMS).
-
Purification: Concentrate in vacuo. Neutralize with basic resin or reverse-phase HPLC (0.1%
modifier) to obtain the free base.
Protocol B: High-Throughput (HATU Activation)
Best for: Small scale (<20 mg), parallel synthesis libraries. Note: Reaction times must be extended due to the ortho-methyl group.
-
Solution A: Dissolve 4-fluoro-2-methylbenzoic acid (1.0 equiv) in anhydrous DMF (0.1 M).
-
Activation: Add HATU (1.2 equiv) and DIPEA (2.0 equiv).
-
Critical Step: Stir for 30-60 minutes before adding the amine. This "pre-activation" allows the hindered acid to form the OAt-active ester.
-
-
Addition: Add 1-Boc-4-aminopiperidine (1.2 equiv).
-
Reaction: Stir at 40°C-50°C for 16 hours. (Heat is required to overcome the steric barrier).
-
Workup: Dilute with EtOAc, wash with
(5% aq) to remove DMF. Proceed to deprotection as in Protocol A.
Visualization & Mechanism
Reaction Workflow & Regioselectivity
The following diagram illustrates the critical decision path for selecting the correct amine substrate to ensure regioselectivity.
Caption: Workflow demonstrating the necessity of Boc-protection to avoid regioselectivity errors inherent to the diamine scaffold.
Acid Chloride Activation Mechanism (Vilsmeier-Haack)
This diagram details why Protocol A works for hindered acids: the catalytic generation of the active chloroiminium species.
Caption: Catalytic cycle of DMF converting Oxalyl Chloride into the reactive Vilsmeier reagent, which activates the hindered acid.
Data Summary & Troubleshooting
| Parameter | Protocol A (Acid Chloride) | Protocol B (HATU) |
| Steric Tolerance | High (Small electrophile) | Medium (Bulky active ester) |
| Reaction Time | 2-4 Hours | 12-24 Hours |
| Temperature | 0°C to RT | RT to 50°C |
| Byproducts | HCl, CO, CO₂ (Gases) | Urea, HOAt (Solids/Soluble) |
| Purification | Simple Extraction | Requires Acid Wash/Column |
| Scale | >100 mg to Grams | <50 mg (Screening) |
Common Pitfalls
-
Low Yield (Protocol A): Usually caused by wet DMF or old Oxalyl Chloride. Ensure the Vilsmeier intermediate forms (bubbling must be observed).
-
Incomplete Reaction (Protocol B): The ortho-methyl group slows the reaction. Do not quench early; heat to 50°C if LCMS shows starting material after 4 hours.
-
Regioisomer Contamination: If you observe two peaks with the same mass in LCMS, you likely used the free diamine or the Boc group fell off (check acid quality in reagents).
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.
- Core citation for general coupling mechanisms and reagent selection.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Discusses limitations of HATU/standard reagents with sterically hindered substr
-
Common Organic Chemistry. (n.d.). Acid to Acid Chloride: Oxalyl Chloride Protocol.
- Standard operating procedure for Vilsmeier-Haack activ
-
Sigma-Aldrich (Merck). (n.d.). Peptide Coupling Reagents Guide.
- Reference for HATU/DIPEA stoichiometry and solvent comp
Sources
Procedure for deprotection of N-Boc-1-(4-fluoro-2-methylbenzoyl)piperidin-4-amine
Application Note: Chemoselective Deprotection of N-Boc-1-(4-fluoro-2-methylbenzoyl)piperidin-4-amine
Executive Summary
This application note details the optimized protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-1-(4-fluoro-2-methylbenzoyl)piperidin-4-amine . The primary challenge in this transformation is maintaining chemoselectivity: removing the acid-labile carbamate (Boc) while preserving the potentially hydrolyzable benzamide linkage.
We present two validated methods:
-
Method A (TFA/DCM): Homogeneous phase deprotection for rapid throughput.
-
Method B (HCl/Dioxane): Anhydrous precipitation for isolating the hydrochloride salt.
Chemical Context & Mechanistic Insight
Substrate Analysis
The target molecule contains two nitrogen functionalities:
-
Piperidine N-1 (Amide): Acylated by a 4-fluoro-2-methylbenzoyl group. The ortho-methyl group provides significant steric hindrance, rendering this amide bond exceptionally stable against acid-catalyzed hydrolysis compared to unhindered benzamides. The para-fluoro substituent exerts an electron-withdrawing inductive effect (-I), slightly deactivating the aromatic ring, which minimizes the risk of electrophilic aromatic substitution by tert-butyl cations during deprotection.
-
Piperidine N-4 (Carbamate): The target for deprotection.[1][2][3] The Boc group is acid-labile, cleaving via an E1-like mechanism.
Reaction Mechanism
The reaction proceeds via acidolysis.[4] The carbonyl oxygen of the Boc group is protonated, leading to the collapse of the carbamate.[4][5] This releases the tert-butyl cation (which is eliminated as isobutylene gas or trapped) and a carbamic acid intermediate.[5][6] The carbamic acid spontaneously decarboxylates to yield the free amine.[4][5][6][7][8]
Figure 1: Mechanistic pathway of acid-mediated Boc deprotection.[7]
Experimental Protocols
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane
Best for: Small scale, rapid synthesis, or when the free base is required immediately.
Reagents:
-
Substrate: N-Boc-1-(4-fluoro-2-methylbenzoyl)piperidin-4-amine (1.0 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous grade.[9]
-
Quench: Saturated aq. NaHCO₃.
Protocol:
-
Dissolution: Dissolve the substrate in DCM (5 mL per mmol substrate) in a round-bottom flask.
-
Acid Addition: Cool the solution to 0°C (ice bath). Add TFA dropwise.[9]
-
Ratio: Standard protocol uses a 1:4 (v/v) ratio of TFA to DCM.
-
Note: The 0°C start controls the exotherm and initial gas evolution.
-
-
Reaction: Remove the ice bath and stir at room temperature (20-25°C).
-
Monitoring: Monitor by TLC (ensure mobile phase contains 1% NH₄OH or Et₃N to move the free amine) or LCMS. Conversion is typically complete in 1–2 hours.
-
-
Workup (Free Base Isolation):
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Redissolve the residue in DCM.
-
Wash carefully with saturated aqueous NaHCO₃ (Caution: CO₂ evolution).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.[2]
-
Method B: 4M HCl in 1,4-Dioxane
Best for: Scale-up, storage stability, and isolation of the hydrochloride salt.
Reagents:
-
Substrate: N-Boc-1-(4-fluoro-2-methylbenzoyl)piperidin-4-amine (1.0 equiv)
-
Reagent: 4.0 M HCl in 1,4-Dioxane (commercial solution).
-
Solvent (Optional): 1,4-Dioxane or Ethyl Acetate (if substrate is not soluble in the reagent alone).[2]
Protocol:
-
Preparation: Place the substrate in a round-bottom flask. If the substrate is solid, add a minimal amount of 1,4-dioxane to dissolve/suspend.
-
Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equiv of HCl).
-
Observation: The reaction typically remains clear initially, then the product amine hydrochloride often precipitates out as a white solid.
-
-
Reaction: Stir at room temperature for 1–3 hours.
-
Process Check: If precipitation is heavy, add a small amount of diethyl ether to drive further precipitation.
-
-
Isolation (Salt Form):
Comparative Data & Decision Matrix
| Feature | Method A (TFA) | Method B (HCl/Dioxane) |
| Product Form | Trifluoroacetate salt (or Free Base after workup) | Hydrochloride Salt (Solid) |
| Reaction Time | 1–2 Hours | 1–4 Hours |
| Purification | Requires extraction/column chromatography | Filtration (Precipitation) |
| Water Sensitivity | Low (TFA scavenges water) | High (Moisture can make the salt sticky) |
| Atom Economy | Lower (TFA waste) | Higher (Clean precipitation) |
Workflow Decision Tree
Figure 2: Decision workflow for selecting the appropriate deprotection strategy.
Analytical Validation & Troubleshooting
Validation Criteria (NMR)
-
Proton NMR (¹H-NMR):
-
Disappearance: The strong singlet at ~1.45 ppm (9H, t-butyl group) must be completely absent.
-
Shift: The protons adjacent to the amine (piperidine C-3/C-5) will shift downfield significantly in the salt form compared to the Boc-protected precursor.
-
Amide Integrity: The aromatic signals corresponding to the 4-fluoro-2-methylbenzoyl group should remain unchanged, confirming the amide bond is intact.
-
Troubleshooting Guide
-
Incomplete Reaction: If starting material persists, ensure the acid is not consumed by moisture. Add an additional 2 equivalents of acid.
-
"Sticky" Salt (Method B): If the HCl salt forms a gum instead of a powder, triturate with diethyl ether or hexanes and sonicate.
-
Side Products: If tert-butyl cation trapping occurs (rare for this substrate), add a scavenger such as triethylsilane (2.5%) to the TFA mixture [1].
References
-
Lundt, B. F., et al. (1978). "Selective Removal of the t-Butyloxycarbonyl Group." International Journal of Peptide and Protein Research, 12(5), 258-268.
-
Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research, 58(4), 338-341.[13][14][15]
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
BenchChem Application Notes. (2025). "Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane."
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Lab Reporter [fishersci.co.uk]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. researchgate.net [researchgate.net]
- 15. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Solvent Selection for Reactions of 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine
Introduction: The Critical Role of the Solvent
In the synthesis and derivatization of pharmacologically relevant molecules such as 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine, the choice of solvent is a paramount decision that extends far beyond simple dissolution of reactants. The solvent environment dictates reaction kinetics, influences regioselectivity and stereoselectivity, modulates equilibrium positions, and ultimately determines product yield and purity. For researchers and professionals in drug development, a rational approach to solvent selection is not merely a matter of optimization but a cornerstone of efficient, scalable, and sustainable chemical synthesis.
This comprehensive guide provides a detailed exploration of solvent selection for key reactions involving this compound, a versatile intermediate in medicinal chemistry. We will delve into the mechanistic considerations that underpin solvent choice for common transformations such as amide bond formation, reductive amination, and N-alkylation. The protocols and data presented herein are designed to empower researchers to make informed decisions, moving from empirical screening to a knowledge-driven approach to reaction design.
Physicochemical Properties of this compound
A foundational understanding of the substrate's properties is essential for solvent selection.
-
Structure: The molecule possesses a tertiary amide, a secondary amine on a piperidine ring, and a fluorinated aromatic ring.
-
Polarity: The presence of the amide and amine functionalities imparts a degree of polarity, suggesting solubility in a range of polar aprotic and protic solvents. The aromatic and piperidine hydrocarbon framework contributes to some non-polar character.
-
Reactivity: The primary amine is a key reactive handle for derivatization. The amide bond is generally stable but can be subject to hydrolysis under harsh acidic or basic conditions.
Solvent Selection for Key Transformations
Amide Bond Formation
The acylation of the primary amine of this compound is a frequent transformation. The choice of solvent is critical for ensuring efficient coupling and minimizing side reactions.
Mechanistic Insight: Amide bond formation typically proceeds through the activation of a carboxylic acid, often with a coupling reagent, to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The ideal solvent should solubilize both the amine and the activated carboxylic acid species while not interfering with the reactive intermediates.
Solvent Considerations:
-
Aprotic Polar Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) have been traditionally favored for their excellent solvating power for a wide range of reactants and coupling reagents.[1][2] However, due to their environmental and health concerns, their use is increasingly being replaced by greener alternatives.[3]
-
Greener Alternatives:
-
Ethyl Acetate (EtOAc) and 2-Methyltetrahydrofuran (2-MeTHF): These solvents have emerged as effective replacements for DCM and DMF in many amide coupling reactions.[2][3] They offer good solubility for many organic compounds and are more environmentally benign.
-
Acetonitrile (MeCN): A polar aprotic solvent that can be a good choice, particularly when byproducts need to be precipitated.
-
Water: In certain cases, particularly with water-soluble coupling agents like EDC, water can be a highly sustainable solvent for amide bond formation.[1][4]
-
Data Summary: Solvent Effects on Amide Coupling Reactions
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Key Advantages | Potential Issues |
| Dichloromethane (DCM) | 9.1 | 40 | Excellent solubility for many reagents. | Environmental and health concerns. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High solvating power, good for poorly soluble substrates. | High boiling point, difficult to remove, toxicity concerns.[1] |
| Ethyl Acetate (EtOAc) | 6.0 | 77 | Good balance of polarity, lower toxicity, easily removed.[2] | May not be suitable for all coupling reagents or highly polar substrates. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 80 | A greener alternative to THF, good solvating properties.[2][3] | Can form peroxides upon storage. |
| Acetonitrile (MeCN) | 37.5 | 82 | Good for promoting SN2 reactions, can precipitate some byproducts. | Can be reactive with strong bases or acids. |
Protocol: Screening Solvents for Amide Bond Formation
-
Reactant Solubility Check: In separate vials, assess the solubility of this compound, the carboxylic acid, and the chosen coupling reagent (e.g., HATU, HBTU) in a range of solvents (e.g., DCM, EtOAc, 2-MeTHF, MeCN).
-
Small-Scale Parallel Reactions: Set up small-scale reactions (e.g., 0.1 mmol) in parallel in the selected solvents.
-
Reaction Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, LC-MS) at regular intervals (e.g., 1h, 4h, 24h).
-
Analysis of Outcome: Compare the reactions based on conversion to product, formation of byproducts, and ease of work-up.
-
Optimization: Select the most promising solvent for further optimization of reaction conditions (temperature, concentration, stoichiometry).
Reductive Amination
Reductive amination is a powerful method for introducing alkyl groups to the primary amine of this compound via reaction with an aldehyde or ketone.
Mechanistic Insight: The reaction proceeds in two steps: the formation of an imine or enamine intermediate, followed by its reduction. The solvent must facilitate both of these steps. For reactions employing hydride-based reducing agents like sodium triacetoxyborohydride (STAB), the solvent should not react with the reducing agent.
Solvent Considerations:
-
Chlorinated Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used and often provide good results.[5] However, their use is being phased out due to environmental concerns.[6][7]
-
Ester Solvents: Ethyl acetate (EtOAc) has been demonstrated to be an excellent and more environmentally friendly alternative to chlorinated solvents for STAB-mediated reductive aminations.[5][8]
-
Ethereal Solvents: Tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) are also viable options.
-
Alcoholic Solvents: While alcohols like methanol and ethanol can be effective, caution is advised when using catalytic hydrogenation for the reduction step, as the alcohol can be oxidized to an aldehyde or ketone, leading to undesired byproducts.[5] For borohydride reductions, methanol can be a suitable solvent.[9]
Data Summary: Solvent Selection for Reductive Amination
| Solvent | Typical Reducing Agent | Key Advantages | Potential Issues |
| Dichloromethane (DCM) | NaBH(OAc)₃ | Good solubility, generally inert to the reaction. | Environmental and health concerns.[5] |
| 1,2-Dichloroethane (DCE) | NaBH(OAc)₃ | Higher boiling point than DCM, can allow for higher reaction temperatures. | Environmental and health concerns.[6] |
| Ethyl Acetate (EtOAc) | NaBH(OAc)₃ | Greener alternative, often gives comparable or better yields than DCM/DCE.[5][8] | Can undergo hydrolysis under acidic or basic conditions. |
| Tetrahydrofuran (THF) | NaBH(OAc)₃, NaBH₃CN | Good general-purpose solvent. | Can form peroxides. |
| Methanol (MeOH) | NaBH₄ | Can facilitate imine formation.[9] | Can react with some reducing agents; potential for side reactions with catalytic hydrogenation.[5] |
Protocol: General Procedure for Reductive Amination with STAB
-
To a solution of this compound (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in the chosen solvent (e.g., EtOAc, DCM) at room temperature, add acetic acid (1.1 equiv).
-
Stir the mixture for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
N-Alkylation
Direct alkylation of the primary amine with an alkyl halide or other electrophile is another common derivatization strategy.
Mechanistic Insight: This is typically an SN2 reaction where the amine acts as a nucleophile. The solvent can have a profound effect on the rate of SN2 reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the amine nucleophile, thus enhancing its nucleophilicity.
Solvent Considerations:
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are effective at promoting SN2 reactions.[10] However, DMF and DMSO have high boiling points and can be difficult to remove. Greener alternatives are being sought.[10]
-
Ethereal Solvents: Tetrahydrofuran (THF) can be a suitable solvent, often used in combination with strong bases like sodium hydride (NaH) if deprotonation of a less nucleophilic amine is required first.[11]
-
Alcoholic Solvents: Alcohols can be used, but they are protic and can solvate the amine, potentially reducing its nucleophilicity. They can also compete as nucleophiles.
-
Ketone Solvents: Acetone can be a good solvent, particularly for reactions with alkyl iodides.
Data Summary: Solvent Effects on N-Alkylation
| Solvent | Type | Key Advantages | Potential Issues |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent for SN2 reactions, dissolves many salts. | High boiling point, toxicity.[10] |
| Acetonitrile (MeCN) | Polar Aprotic | Good for SN2 reactions, lower boiling point than DMF. | Can be reactive under certain conditions. |
| Tetrahydrofuran (THF) | Aprotic | Good for use with strong bases like NaH.[11] | Lower polarity, may not be suitable for all substrates. |
| Acetone | Polar Aprotic | Useful for reactions with alkyl iodides (Finkelstein reaction conditions). | Lower boiling point may limit reaction temperature. |
| Isopropanol | Protic | Can be a greener option. | May decrease nucleophilicity of the amine. |
Protocol: N-Alkylation with an Alkyl Halide
-
Dissolve this compound (1.0 equiv) and a suitable base (e.g., K₂CO₃, Et₃N, 2.0 equiv) in the chosen solvent (e.g., MeCN, DMF).
-
Add the alkyl halide (1.1 equiv) to the mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Visualizing the Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for a given reaction of this compound.
Caption: A systematic workflow for solvent selection.
Influence of Solvent Properties on Reaction Pathways
The interplay between solvent properties and reaction outcomes is a critical aspect of chemical synthesis.
Caption: Interplay of solvent properties and reaction outcomes.
Conclusion
The selection of a solvent for reactions involving this compound is a multi-faceted decision that requires a deep understanding of the reaction mechanism, the properties of the reactants and reagents, and the principles of green chemistry. By moving beyond traditional, and often hazardous, solvents and embracing a systematic screening approach with more sustainable alternatives, researchers can not only improve the efficiency and yield of their reactions but also contribute to a safer and more environmentally responsible practice of chemical synthesis. The protocols and guidelines presented in this application note serve as a robust starting point for the development of optimized and scalable synthetic routes in drug discovery and development.
References
-
McGonagle, F. I., et al. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 15(5), 1159-1165. [Link]
-
ResearchGate. (n.d.). Development of a solvent selection guide for aldehyde-based direct reductive amination processes | Request PDF. [Link]
-
American Chemical Society Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link]
-
Myers, A. G. (n.d.). Myers Chem 115. [Link]
-
University of Strathclyde. (n.d.). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. [Link]
-
ACS Sustainable Chemistry & Engineering. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]
-
The Journal of Organic Chemistry. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. [Link]
-
Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]
-
Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(1), 1542-1549. [Link]
-
Murov, S. (n.d.). Common Organic Solvents: Table of Properties. [Link]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
Utah Tech University. (n.d.). Physical Properties of Organic Solvents. [Link]
-
3DS Blog. (2023). In Silico Solvent Screening: A Promising Way to Greener Solvents and More Sustainable Processes. [Link]
-
Wiley Online Library. (2025). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. [Link]
-
Allen Solvents. (n.d.). Organic Solvents: Types, Uses, & Properties Explained. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. [Link]
-
American Chemical Society Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
-
MDPI. (n.d.). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
PMC. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]
-
ResearchGate. (n.d.). the n-alkylation reaction of compound 6 in different organic solvents and ionic liquids. [Link]
-
ResearchGate. (2021). (PDF) Green Solvents for the Formation of Amide Linkage. [Link]
-
Journal of the American Chemical Society. (n.d.). Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation. [Link]
-
Gianquinto, E., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6539. [Link]
-
ResearchGate. (2018). Solvent selection for chemical reactions: Automated computational screening of solvents using the SMD model. [Link]
- Google Patents. (n.d.). WO2006036874A1 - Salts of n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)
-
ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. [Link]
-
UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. [Link]
- Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
- Google Patents. (n.d.). CN111777601B - Preparation method of 6-fluoro-3-(4-piperidyl)-1, 2 benzisoxazole hydrochloride.
-
MDPI. (n.d.). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 6. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Preparation of urea derivatives from 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine
Application Note: Efficient Synthesis of Urea Derivatives from 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine
Abstract & Scope
This application note details optimized protocols for the preparation of unsymmetrical urea derivatives utilizing This compound (referred to herein as Amine 1 ) as the nucleophilic scaffold. This specific piperidine intermediate is a "privileged structure" in medicinal chemistry, particularly in the synthesis of 5-HT2A receptor antagonists and other GPCR-targeting antipsychotics.
We compare three distinct synthetic methodologies:
-
Direct Isocyanate Addition (The "Gold Standard" for library synthesis).
-
CDI-Mediated Activation (For accessing ureas from amine partners).
-
Triphosgene Activation (For scale-up and difficult substrates).
Molecule Profile & Strategic Considerations
Starting Material: this compound
-
Molecular Weight: ~236.29 g/mol
-
Key Features:
-
Primary Amine (C4): Highly nucleophilic, unhindered.
-
Benzamide (N1): Electron-withdrawing group; reduces the basicity of the piperidine ring but ensures the C4-amine is the exclusive reactive site for urea formation.
-
Solubility: Moderate in DCM; excellent in DMF/DMSO.
-
Synthetic Challenge: While the primary amine is reactive, the choice of method depends heavily on the availability of the electrophilic partner (isocyanate vs. amine) and the scale of the reaction.
Decision Matrix: Method Selection
| Feature | Method A: Isocyanate | Method B: CDI Coupling | Method C: Triphosgene |
| Partner Reagent | Isocyanate ( | Amine ( | Amine ( |
| Atom Economy | 100% (No byproducts) | Moderate (Imidazole byproduct) | High (HCl byproduct) |
| Safety Profile | Moderate (Sensitizers) | High (Solid reagents) | Low (Generates Phosgene) |
| Purification | Filtration/Scavenger | Aqueous Workup/Column | Aqueous Workup |
| Recommended For | High-Throughput / MedChem | Novel Linkers / Complex Amines | Scale-Up (>10g) |
Experimental Workflows (Visualized)
The following diagram outlines the logical flow for selecting and executing the synthesis.
Caption: Workflow decision tree for urea synthesis based on reagent availability.
Detailed Protocols
Protocol A: Direct Isocyanate Addition (Standard)
Best for: Parallel synthesis, high purity requirements.
Reagents:
-
Amine 1 (1.0 equiv)[1]
-
Isocyanate (
) (1.1 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Scavenger (Optional): Polymer-supported Trisamine (PS-Trisamine).
Procedure:
-
Dissolution: In a dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve Amine 1 (100 mg, 0.42 mmol) in anhydrous DCM (4 mL).
-
Addition: Cool the solution to 0°C (ice bath). Add the corresponding isocyanate (0.46 mmol, 1.1 equiv) dropwise.
-
Note: If the isocyanate is solid, dissolve it in 1 mL DCM before addition.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check TLC (MeOH/DCM 1:9). The disappearance of the baseline amine spot indicates completion.
-
-
Workup (Option 1 - Precipitation): Many urea products precipitate from DCM. If a solid forms, filter, wash with cold Et₂O, and dry.
-
Workup (Option 2 - Scavenging): If the product remains soluble, add PS-Trisamine (3 equiv relative to excess isocyanate) and stir for 2 hours to remove unreacted electrophile. Filter and concentrate.
Validation:
-
Yield: Typically 85–95%.
-
Key QC: Appearance of a diagnostic urea carbonyl signal in
C NMR (~155-158 ppm).
Protocol B: CDI-Mediated Coupling (Versatile)
Best for: When the isocyanate is unstable, toxic, or commercially unavailable.
Mechanism: 1,1'-Carbonyldiimidazole (CDI) acts as a phosgene equivalent, converting Amine 1 into a reactive acyl imidazole intermediate, which is then displaced by the second amine.
Reagents:
-
Amine 1 (1.0 equiv)[1]
-
CDI (Reagent Grade, 1.1 equiv)
-
Partner Amine (
) (1.2 equiv) -
Base: Triethylamine (TEA) or DIPEA (2.0 equiv) - only if using amine salts.
-
Solvent: Anhydrous DCM or Acetonitrile (MeCN).
Procedure:
-
Activation: Dissolve CDI (75 mg, 0.46 mmol) in anhydrous DCM (3 mL) under nitrogen. Cool to 0°C.[2]
-
Addition 1: Add a solution of Amine 1 (100 mg, 0.42 mmol) in DCM (2 mL) dropwise over 10 minutes.
-
Observation: Gas evolution (
) will occur. This confirms activation.
-
-
Intermediate Formation: Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Critical Step: Ensure complete consumption of Amine 1 by TLC before proceeding to avoid symmetrical urea formation.
-
-
Coupling: Add the Partner Amine (0.50 mmol) in one portion.
-
Reaction: Stir at RT for 12–16 hours.
-
Troubleshooting: If the reaction is sluggish (common with anilines), heat to reflux (40°C for DCM or 80°C for MeCN) or add a catalyst (DMAP, 10 mol%).
-
-
Workup: Dilute with DCM (20 mL), wash with 1M HCl (to remove imidazole and unreacted amine), then saturated NaHCO₃. Dry over MgSO₄ and concentrate.
Analytical Data & Validation
The following spectral characteristics are diagnostic for the successful formation of the urea linkage using Amine 1 .
| Technique | Diagnostic Signal | Interpretation |
| Urea NH proton (adjacent to piperidine). | ||
| Piperidine C4-H (shifts downfield upon urea formation). | ||
| Carbonyl (C=O) of the urea. Distinct from the benzamide C=O (~168 ppm). | ||
| IR | 1630 – 1660 cm | Strong Urea C=O stretch (often overlaps with amide, look for broadening). |
| LC-MS | [M+H] | Mass typically corresponds to MW(Amine 1) + MW(Isocyanate). |
Safety & Handling
-
Isocyanates: Potent respiratory sensitizers. Handle only in a fume hood. Destroy excess isocyanates with MeOH before disposal.
-
CDI: Moisture sensitive. Store under argon. Hydrolyses to imidazole and CO₂.[3]
-
Triphosgene: (If used) Generates phosgene gas in situ.[4] Must be handled with extreme caution, using a base trap for exhaust gases.
References
-
General Urea Synthesis via Isocyanates
- Title: "Recent Advances in the Synthesis of Ureas"
- Source:Common Organic Chemistry
-
URL:[Link]
-
CDI Activation Protocol
-
Pimavanserin & Piperidine Scaffold Chemistry
- Triphosgene Safety & Application: Title: "Triphosgene in Organic Synthesis" Source:Sigma-Aldrich Technical Bulletin
Sources
- 1. WO2016141003A1 - Processes and intermediates for the preparation of pimavanserin - Google Patents [patents.google.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming steric hindrance in 2-methylbenzoyl piperidine coupling
Topic: Overcoming Steric Hindrance in 2-Methylbenzoyl Piperidine Coupling
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when coupling 2-methylbenzoyl chloride (or the corresponding carboxylic acid) with piperidine. As Senior Application Scientists, we understand that steric hindrance in this particular transformation can lead to frustratingly low yields and incomplete reactions. This resource is designed to provide not only solutions but also the underlying scientific principles to empower you to optimize your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Schotten-Baumann reaction of 2-methylbenzoyl chloride and piperidine is giving a very low yield. What are the primary causes and how can I fix it?
A1: Low yields in this sterically hindered Schotten-Baumann reaction are common and typically stem from a few key issues. The ortho-methyl group on the benzoyl chloride sterically shields the carbonyl carbon, making it less accessible for nucleophilic attack by the piperidine nitrogen.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: 2-Methylbenzoyl chloride can hydrolyze back to the unreactive carboxylic acid in the presence of water. Ensure all glassware is oven-dried and use anhydrous solvents.[1][2]
-
Slow Addition & Temperature Control: The reaction of an acyl chloride with an amine is exothermic.[] Add the acyl chloride dropwise to the solution of piperidine and base at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.[1][]
-
Choice of Base: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred over inorganic bases like NaOH in an organic solvent to prevent unwanted side reactions.[] The base is crucial to neutralize the HCl generated during the reaction.[][4]
-
Catalyst Addition: For particularly stubborn reactions, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[] DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.
-
Solvent Choice: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are generally suitable.[] The choice of solvent can impact reaction rates and selectivity.[5][6]
Q2: I've tried standard Schotten-Baumann conditions with little success. Should I be using a coupling reagent instead? If so, which one is best for this hindered system?
A2: Yes, when direct acylation with an acyl chloride is inefficient, moving to a modern coupling reagent is the logical next step. These reagents work by activating the corresponding carboxylic acid (2-methylbenzoic acid) to form a highly reactive intermediate in situ. For sterically hindered substrates, uronium/aminium or phosphonium salt-based reagents are highly recommended.[7][8][9]
Comparison of Recommended Coupling Reagents:
| Reagent Class | Examples | Advantages for Hindered Coupling | Potential Downsides |
| Uronium/Aminium | HATU, HBTU, HCTU, COMU | Highly reactive, fast reaction kinetics, and effective at overcoming steric hindrance.[9][10] HATU is often considered one of the most powerful.[10] | Can cause guanidinylation of the amine if used in excess, leading to a chain-terminated byproduct.[11][12] |
| Phosphonium | PyBOP, BOP | Also highly reactive and excellent for hindered couplings.[9] They do not pose a risk of guanidinylation, leading to cleaner reactions.[11] | Generally less stable in solution than uronium reagents and can be more expensive.[11] |
| Oxyma-Based | COMU | Incorporates the OxymaPure leaving group, offering coupling efficiency comparable to HATU but with an improved safety profile as it avoids potentially explosive HOBt/HOAt byproducts.[9][12] |
Recommendation: For the 2-methylbenzoyl piperidine coupling, HATU or PyBOP would be excellent starting points. The choice may depend on your sensitivity to potential side products and cost considerations.
Q3: What is the mechanistic difference between uronium and phosphonium coupling reagents?
A3: The fundamental difference lies in the atom that is activated to facilitate the amide bond formation.[11]
-
Phosphonium Reagents (e.g., PyBOP): The phosphorus atom is the activation site. The carboxylic acid attacks the phosphonium salt to form a reactive acyloxyphosphonium intermediate.[13]
-
Uronium Reagents (e.g., HATU): The activation occurs at a carbon atom.[11] This leads to the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine.
Caption: Activation pathways for uronium and phosphonium reagents.
Q4: I'm still getting a low yield even with HATU. How can I optimize the reaction conditions?
A4: Optimizing reaction conditions is crucial when dealing with significant steric hindrance.
-
Elevated Temperature: Increasing the reaction temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[9] For some difficult couplings, microwave-assisted synthesis can be particularly effective at accelerating the reaction.[9]
-
Extended Reaction Time: Sterically hindered reactions are often slow. Extending the coupling time from a standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[9]
-
Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred for these types of couplings as they can help to solvate the charged intermediates and are less likely to interfere with the reaction compared to protic solvents.[14][15]
-
Base: Ensure you are using a non-nucleophilic base like DIPEA at a sufficient concentration (typically 2-3 equivalents) to facilitate the reaction.[10]
Q5: Are there any alternative, less conventional methods for forming this highly hindered amide bond?
A5: Yes, for extremely challenging cases, thinking outside the standard playbook can be necessary.
-
Acyl Fluorides: Converting the 2-methylbenzoic acid to its acyl fluoride can be highly effective. The fluoride ion is a small, poor leaving group, which paradoxically makes the acyl fluoride highly reactive towards amines while minimizing steric repulsion during the transition state.[16] This conversion can often be done in situ using reagents like BTFFH.[16]
-
Grignard Reagent Addition to Isocyanates: A more unconventional but powerful strategy involves the reaction of a Grignard reagent with an isocyanate.[7][8] While this would require a different synthetic route (preparing an isocyanate from piperidine and a Grignard from a 2-methylhalobenzene), it is a robust method for creating sterically congested amides.[7]
-
Organoboron Catalysis: For a greener approach, direct dehydrative coupling of 2-methylbenzoic acid and piperidine can be explored using an organoboron catalyst.[17] This method avoids the use of stoichiometric activating agents, generating water as the only byproduct.[17]
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of 2-Methylbenzoic Acid and Piperidine
This protocol provides a robust starting point for the coupling of sterically hindered substrates.
Materials:
-
2-Methylbenzoic acid
-
Piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-methylbenzoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add piperidine (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is slow, consider gently heating the mixture to 40-50°C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow
If you are facing issues with the synthesis, follow this systematic troubleshooting guide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nvpublicationhouse.com [nvpublicationhouse.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. file.globalso.com [file.globalso.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bachem.com [bachem.com]
- 13. bioorganica.org.ua [bioorganica.org.ua]
- 14. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. Solvent effects - Wikipedia [en.wikipedia.org]
- 16. blogs.rsc.org [blogs.rsc.org]
- 17. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yields in 4-fluoro-2-methylbenzoyl Amidation Reactions
Welcome to our dedicated technical support center for troubleshooting amidation reactions involving 4-fluoro-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields and purity in their syntheses. The unique structure of 4-fluoro-2-methylbenzoic acid, specifically the steric hindrance posed by the ortho-methyl group, often necessitates strategies beyond standard amidation protocols. This resource provides in-depth, evidence-based solutions to common problems in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why am I getting low yields in my amidation reaction with 4-fluoro-2-methylbenzoic acid using standard coupling agents like DCC or EDC/HOBt?
Low yields in the amidation of 4-fluoro-2-methylbenzoic acid are frequently attributed to the steric hindrance presented by the methyl group at the ortho position to the carboxylic acid. This steric bulk impedes the approach of the amine nucleophile to the activated carboxylic acid intermediate. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) may not provide a sufficiently reactive activated species to overcome this spatial inhibition, resulting in sluggish and incomplete reactions.
Q2: What are the most common side reactions to be aware of in these types of amidation reactions?
Several side reactions can contribute to low yields and purification challenges:
-
Incomplete Activation: The carboxylic acid may not be fully converted to the active intermediate, leading to a significant amount of unreacted starting material.
-
Hydrolysis of Activated Intermediate: The activated carboxylic acid species is susceptible to hydrolysis by trace amounts of water in the reaction mixture, reverting it to the starting carboxylic acid.
-
Guanidinylation of the Amine: When using uronium or aminium-based coupling reagents like HATU or HBTU, a side reaction can occur where the coupling reagent reacts directly with the amine, forming a guanidinium byproduct and consuming the amine.[1]
-
Epimerization: If a chiral amine is used, the reaction conditions (particularly the choice of base and coupling agent) can lead to racemization at the stereocenter.[1]
Q3: How can I improve the activation of 4-fluoro-2-methylbenzoic acid for the amidation reaction?
Improving the activation of the carboxylic acid is a key strategy to enhance reaction rates and yields. Two primary approaches are recommended:
-
Conversion to an Acyl Halide: Converting the carboxylic acid to the more reactive 4-fluoro-2-methylbenzoyl chloride or fluoride is a robust method. Acyl halides are significantly more electrophilic than the activated esters formed by many common coupling reagents.
-
Use of More Potent Coupling Reagents: Employing more powerful coupling agents, often from the uronium/aminium or phosphonium salt families, can generate a more reactive activated intermediate that is better able to react with the amine despite the steric hindrance.
Q4: Are there any "green" or more environmentally friendly alternatives to traditional coupling reagents for this reaction?
Yes, catalytic methods for direct amidation are gaining prominence as greener alternatives. These methods avoid the use of stoichiometric activating agents, which generate significant waste. Boron-based catalysts, such as boric acid and various boronic acids, have shown efficacy in promoting the direct condensation of carboxylic acids and amines by facilitating the removal of water.[2] Similarly, certain titanium-based catalysts, like titanium(IV) tetrafluoride, have been demonstrated to catalyze the amidation of sterically hindered benzoic acids in good yields.[3]
In-Depth Troubleshooting Guides
Problem 1: Low or No Product Formation with Standard Peptide Coupling Reagents
This is the most common issue encountered with 4-fluoro-2-methylbenzoic acid. The workflow below outlines a systematic approach to troubleshooting this problem.
Caption: Troubleshooting workflow for low amidation yields.
The conversion of the carboxylic acid to the corresponding acyl chloride is a highly effective method to increase its reactivity.
Experimental Protocol:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with NaOH solution).
-
Reagents: To a solution of 4-fluoro-2-methylbenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5-2.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.
-
Reaction: Gently reflux the mixture for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup: After cooling to room temperature, carefully remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 4-fluoro-2-methylbenzoyl chloride can often be used directly in the next step without further purification.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF). Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.1-1.5 eq), followed by the dropwise addition of the amine (1.0-1.1 eq). Allow the reaction to warm to room temperature and stir until completion (typically 1-16 hours, monitor by TLC or LC-MS).
-
Purification: Upon completion, the reaction is typically quenched with water or a dilute aqueous acid solution. The product is then extracted into an organic solvent, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated. The crude product can be purified by recrystallization or column chromatography.
For sterically hindered substrates, uronium/aminium and phosphonium-based coupling reagents are generally more effective than carbodiimides.
| Coupling Reagent | Class | Key Advantages for Hindered Systems |
| HATU | Uronium Salt | High reactivity, fast reaction times, often low epimerization.[4] |
| HBTU | Uronium Salt | Similar to HATU, widely used and effective.[5] |
| COMU | Uronium Salt | High solubility and reactivity, byproducts are water-soluble. |
| PyBOP | Phosphonium Salt | Good for hindered couplings, less prone to guanidinylation than uronium salts. |
| T3P® | Phosphonic Anhydride | Effective dehydrating agent, byproducts are water-soluble. |
Experimental Protocol (General for HATU):
-
Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve 4-fluoro-2-methylbenzoic acid (1.0 eq), HATU (1.1-1.2 eq), and a non-nucleophilic base like DIEA (2.0-3.0 eq) in an anhydrous aprotic solvent such as DMF or NMP.
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester. This step is crucial to minimize the guanidinylation side reaction.
-
Amine Addition: Add the amine (1.0-1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
Workup and Purification: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
Problem 2: Product is Contaminated with Unreacted Starting Materials
The presence of unreacted starting materials after the reaction can be due to incomplete reaction or inadequate workup.
-
Increase Reaction Time and/or Temperature: For sluggish reactions, extending the reaction time or gently heating the reaction mixture (e.g., to 40-50 °C) can improve conversion. However, be mindful that excessive heat can promote side reactions.
-
Use a Slight Excess of One Reagent: Using a slight excess (1.1-1.2 eq) of either the activated carboxylic acid or the amine can help to consume the other reactant completely. The choice of which reagent to use in excess depends on the ease of removal of the unreacted material during purification.
-
Acid Wash: To remove unreacted amine and basic byproducts (like DIEA), wash the organic extract with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid).
-
Base Wash: To remove unreacted carboxylic acid, wash the organic extract with a dilute aqueous base solution (e.g., saturated NaHCO₃ or 1M Na₂CO₃).
-
Water Washes: Multiple washes with water can help to remove water-soluble byproducts, such as the urea formed from EDC or the byproducts of T3P®.
Problem 3: Difficulty in Purifying the Final Amide Product
Hindered amides can sometimes be challenging to purify due to similar polarities to starting materials or byproducts.
If the product is a solid, recrystallization is often the most effective purification method for obtaining high-purity material on a larger scale.
-
Solvent Screening: Screen various solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for benzamides include ethyl acetate/hexanes, ethanol/water, or acetone/water.[1][6]
For non-crystalline products or for separating mixtures with very similar polarities, column chromatography is the method of choice.
-
Eluent System: A common eluent system for amides is a gradient of ethyl acetate in hexanes or dichloromethane/methanol.[1] The optimal system should be determined by TLC analysis first.
-
Dry Loading: If the crude product has low solubility in the starting eluent, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column. This can improve the separation efficiency.
Advanced Strategies for Highly Challenging Amidations
For particularly challenging amidation reactions involving very hindered amines or when all other methods fail, consider these advanced strategies:
Strategy 1: Acyl Fluoride-Mediated Amidation
Acyl fluorides are generally more stable than acyl chlorides but are still highly reactive towards amines. They can be generated in situ, avoiding the isolation of a highly reactive intermediate.
Caption: Workflow for acyl fluoride-mediated amidation.
This method has been shown to be effective for coupling sterically hindered carboxylic acids with electron-deficient or hindered amines where other methods have failed.[7]
Strategy 2: Catalytic Direct Amidation with Boron or Titanium Reagents
As mentioned in the FAQs, catalytic direct amidation offers a more atom-economical and environmentally friendly approach.
-
Titanium(IV) tetrafluoride (TiF₄): This catalyst has been shown to be effective for the amidation of ortho-substituted benzoic acids, albeit sometimes requiring a higher catalyst loading for very hindered substrates.[3]
-
Boronic Acids: Various boronic acids can catalyze the dehydrative amidation of carboxylic acids and amines, often under reflux with azeotropic removal of water (e.g., using a Dean-Stark trap).[8]
These catalytic methods are an active area of research and offer promising solutions for challenging amidation reactions.
References
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024, February 2). Royal Society of Chemistry.
- Luxembourg Bio Technologies. (n.d.). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.
- Wikipedia. (n.d.). Ortho effect.
- UCL Discovery. (n.d.).
- Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(3), 118-121.
- Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses.
- A to Z Chemistry. (2020, October 10). Ortho effect.
- Park, K.-H., & Kevill, D. N. (2011). Correlation of the Rates of Solvolysis of 3,4,5-trimethoxy- and 2,4,6-trichlorobenzoyl chlorides. International Journal of Molecular Sciences, 12(11), 7574-7586.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634-11637.
- Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. Science Advances, 3(10), e1701028.
- ResearchGate. (n.d.).
- Kim, J., & Chang, S. (2015). Direct C-H Amidation of Benzoic Acids to Introduce meta- and para-Amino Groups by Tandem Decarboxylation.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- 4-Bromo-2-fluoro-N-methylbenzamide synthesis. (n.d.). ChemicalBook.
- Aapptec. (n.d.). Coupling Reagents.
- Grote, A. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein.
- BenchChem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)
- Kim, J., & Chang, S. (2015). Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation.
- BenchChem. (n.d.). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
- Patti, A., Pedotti, S., & Sanfilippo, C. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1866-1873.
- Catalytic Amidation. (n.d.).
- ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.
- ChemRxiv. (n.d.).
- Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-.
- Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?
- Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences, 12(7), 4440-4455.
- Reddit. (2021, June 12).
- MDPI. (2023, February 7).
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Patsnap. (2013, September 18). Preparation method of 4-amino-2-fluoro-methyl benzamide.
- Boc Sciences. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.
- PMC. (2022, July 21).
- ResearchGate. (2020, November 2).
- Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
- Research Square. (n.d.). A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction.
- Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids.
- MDPI. (2020, October 23).
- Organic Chemistry Portal. (n.d.).
- PMC. (2021, November 17).
Sources
- 1. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Handling of 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine
Status: Active Ticket ID: CHEM-SUP-8821 Subject: Prevention of Oxidative Degradation in 4-Aminopiperidine Intermediates Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Core Directive: The Stability Protocol
You are accessing this guide because you have observed instability—likely yellowing or purity loss—in your batch of 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine .
This molecule contains a primary amine at the 4-position of the piperidine ring. While the benzoyl amide linkage is robust, the free primary amine (
The Golden Rule:
"Treat the free base as a transient species. Store the salt."
If you must handle the free base, you are fighting a kinetic battle against entropy. This guide provides the tactical advantages you need to win that battle.
The Mechanism of Failure
To prevent oxidation, you must understand the enemy. The degradation of 4-aminopiperidines is rarely a single event; it is a cascade.
Visualizing the Threat
The following diagram illustrates the oxidative pathways attacking your molecule and the specific blockades we will implement.
Figure 1: Mechanistic pathways of degradation for this compound and critical intervention points.
Experimental Protocols: Prevention & Remediation
Protocol A: The "Inert Blanket" (Short-Term Storage)
Use this for free base samples needed within 24-48 hours.
-
Container Selection: Use amber glass vials with PTFE-lined caps. Never use polyethylene (PE) bags for long-term storage; they are permeable to oxygen.
-
The Purge:
-
Connect a needle to a dry Argon or Nitrogen line.
-
Insert the needle deep into the vial (just above the solid).
-
Insert a second "vent" needle.
-
Flow gas for 60 seconds per gram of material.
-
Why? Argon is heavier than air and creates a physical blanket over the solid crystals.
-
-
Sealing: Parafilm is insufficient. Use electrical tape or a heat-shrink band over the cap-glass junction to prevent gas exchange.
Protocol B: Metal Scavenging (During Workup)
Use this if your synthesis involved metal catalysts (Pd, Cu, Fe), as these accelerate oxidation 100x.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate or DCM.
-
The Wash: Wash the organic layer with 5% aqueous EDTA (disodium ethylenediaminetetraacetate) or a thiourea-based scavenger (e.g., SiliaMetS®).
-
Validation: The aqueous layer may turn slightly colored (complexed metals).
-
Drying: Dry over
, filter, and concentrate immediately.
Protocol C: Salt Formation (Long-Term Stabilization)
This is the industry standard. The hydrochloride salt is indefinitely stable.
| Step | Action | Mechanism |
| 1 | Dissolve 1.0 eq of free base in anhydrous Ethanol or Isopropanol (5 mL/g). | Solubilization. |
| 2 | Cool to 0°C in an ice bath. | Kinetic control to prevent side reactions. |
| 3 | Add 1.1 eq of HCl in Dioxane (4M) or TMSCl dropwise. | Protonation of the primary amine ( |
| 4 | Stir for 30 mins. A white precipitate should form. | Crystallization of the stable salt. |
| 5 | Filter and wash with cold diethyl ether. | Removal of oxidative impurities (which stay in mother liquor). |
| 6 | Dry under vacuum at 40°C. | Removal of solvent traces. |
Troubleshooting Guide (FAQ)
Scenario 1: "My white powder has turned pale yellow."
-
Diagnosis: Early-stage oxidation (formation of imine oligomers or N-oxides).
-
Risk Assessment: If the color is pale, purity is likely still >95%.
-
Action:
-
Dissolve a small sample in Methanol.
-
Check UV absorbance or run a TLC.
-
Remediation: Recrystallize from Isopropanol/Hexane (1:3). The yellow impurities are usually more soluble in hexane and will remain in the supernatant.
-
Scenario 2: "There is a 'crust' on the surface of my sample."
-
Diagnosis: Carbamate formation. The primary amine reacted with atmospheric
. -
Action:
-
This reaction is reversible.
-
Dissolve the material in dilute acid (e.g., 1M HCl). The
will bubble off. -
Basify with NaOH (if free base is needed) or isolate as the HCl salt.
-
Scenario 3: "Can I store this in DMSO stock solutions?"
-
Answer: NO.
-
Reasoning: DMSO is a mild oxidant (Swern oxidation mechanism). Over weeks, DMSO can oxidize primary amines or benzylic positions, especially in the presence of light.
-
Alternative: Store stock solutions in anhydrous Ethanol or Acetonitrile at -20°C.
Interactive Decision Tree
Follow this logic flow to determine the immediate next step for your sample.
Figure 2: Decision matrix for handling this compound.
References
-
Amine Oxidation Mechanisms
- Title: "Oxid
- Source:Chemical Reviews
-
URL:[Link]
-
Piperidine Stability & Synthesis
- Title: "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry"
- Source:Molecules (MDPI)
-
URL:[Link]
-
Salt Formation for Drug Stability
- Title: "Pharmaceutical Salts"
- Source:Journal of Pharmaceutical Sciences
-
URL:[Link]
-
Handling of Fluorinated Intermediates
- Title: "Syn-3-Fluoro-4-aminopiperidine- a story
- Source:Scientific Upd
-
URL:[Link]
Technical Support Center: Optimizing HPLC Separation of Fluorinated Piperidine Regioisomers
Welcome to the technical support center dedicated to the unique challenges of separating fluorinated piperidine regioisomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common experimental hurdles. The separation of these regioisomers is often critical in pharmaceutical development due to the significant impact of fluorine's position on a molecule's pharmacological properties, including metabolic stability and binding affinity.[1][2] This resource combines established chromatographic principles with field-proven insights to empower you to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when developing HPLC methods for fluorinated piperidine regioisomers.
Q1: Why is the separation of fluorinated piperidine regioisomers so challenging?
The separation of fluorinated piperidine regioisomers is difficult due to their very similar physicochemical properties.[3] Since they have the same molecular weight and often similar polarities, traditional reversed-phase HPLC methods using standard C18 columns may not provide adequate resolution.[3][4] The position of the fluorine atom can subtly alter the molecule's basicity, dipole moment, and conformational rigidity, which are the key handles we can exploit for separation.[5][6][7]
Q2: What is the best initial approach for method development?
A systematic approach is crucial for efficient method development.[8] An initial scouting gradient is recommended to get a broad overview of the separation.[8] This involves running a gradient from a low to a high percentage of organic modifier to elute all components within a reasonable time.[8] Based on the results of the scouting gradient, you can then decide whether an isocratic or a gradient elution is more suitable and estimate the optimal mobile phase composition.[8]
Q3: How does the position of the fluorine atom affect the chromatographic behavior?
The position of the fluorine atom has a profound influence on the piperidine ring's basicity (pKa). Fluorine's strong electron-withdrawing nature can significantly lower the pKa of the piperidine nitrogen, with the effect being more pronounced when the fluorine is closer to the nitrogen.[1][5] This change in basicity directly impacts the analyte's interaction with the stationary phase, especially in reversed-phase chromatography where silanol interactions can play a role. Additionally, the fluorine's position can influence the molecule's overall dipole moment and conformational preferences, which can be exploited by using alternative stationary phases.[6][7]
Q4: When should I consider using a stationary phase other than C18?
While C18 columns are a good starting point, they often fail to resolve closely related regioisomers.[3] If you observe co-elution or poor resolution, it is highly recommended to screen alternative stationary phases. Phenyl-based columns can offer different selectivity through π-π interactions with the aromatic rings of the analytes.[3] For fluorinated compounds, pentafluorophenyl (PFP) phases are particularly effective as they provide multiple interaction mechanisms, including dipole-dipole, ion-exchange, and π-π interactions, which can significantly enhance selectivity for positional isomers.[3][9][10]
Q5: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and when is it useful for this application?
HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[11][12][13] It is particularly well-suited for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[11][14] Since fluorination can increase the polarity of piperidine derivatives, HILIC can be a powerful tool for their separation. The retention mechanism in HILIC involves partitioning of the analyte into a water-enriched layer on the surface of the stationary phase, offering a completely different selectivity compared to reversed-phase methods.[11][15]
Q6: Can Supercritical Fluid Chromatography (SFC) be an alternative to HPLC?
Yes, SFC is an excellent alternative for the separation of isomers, including chiral compounds.[16][17][18] It uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[17] SFC often provides faster separations and higher efficiency than HPLC.[18][19] For regioisomers that are difficult to separate by HPLC, SFC can offer a significant advantage due to its unique selectivity.[16]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC separation of fluorinated piperidine regioisomers.
Common Problems and Solutions
| Problem | Potential Causes | Recommended Solutions |
| Poor Resolution / Co-elution | - Inappropriate stationary phase. - Mobile phase composition not optimal. - Gradient slope too steep. | - Screen different stationary phases: Start with a C18, then try a Phenyl and a PFP column.[3] - Optimize mobile phase: Adjust the organic modifier (acetonitrile vs. methanol), pH, and buffer concentration.[20][21] - Modify the gradient: Decrease the gradient slope for better separation of closely eluting peaks. |
| Peak Tailing | - Secondary interactions with residual silanols on the stationary phase.[22] - Mobile phase pH close to the analyte's pKa. - Column overload.[23] - Partially blocked column frit.[24] | - Use an end-capped column or a column with a different base material. - Adjust mobile phase pH: Ensure the pH is at least 2 units away from the analyte's pKa.[21] - Add a competing base like triethylamine (TEA) to the mobile phase to mask silanol interactions. - Reduce sample concentration/injection volume. [24] - Backflush the column. [24] |
| Peak Fronting | - Column overload.[23] - Sample solvent stronger than the mobile phase. | - Dilute the sample. [25] - Dissolve the sample in the initial mobile phase. [25] |
| Split Peaks | - Partially blocked column frit.[24] - Column void or channeling.[22] - Injector issues. | - Backflush or replace the column frit. [24] - Replace the column. [22] - Inspect and clean the injector. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation. - Leaks in the HPLC system.[25] - Temperature fluctuations.[26] - Column equilibration issues. | - Ensure accurate and consistent mobile phase preparation. - Check for leaks in fittings and pump seals. [25] - Use a column oven to maintain a constant temperature. [26] - Ensure the column is fully equilibrated before each injection. |
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting common HPLC separation problems.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Initial Method Development - Scouting Gradient
Objective: To quickly assess the retention behavior of the fluorinated piperidine regioisomers and determine a suitable starting point for method optimization.
Materials:
-
HPLC system with a UV detector
-
Analytical columns: C18, Phenyl, and Pentafluorophenyl (PFP) (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample: A mixture of the fluorinated piperidine regioisomers dissolved in the initial mobile phase composition.
Procedure:
-
Column Installation and Equilibration:
-
Install the C18 column.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A: 5% B) at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject 5-10 µL of the sample mixture.
-
-
Gradient Elution:
-
Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to the initial conditions (5% B) over 1 minute.
-
Hold at 5% B for 5 minutes to re-equilibrate.
-
-
Data Acquisition:
-
Monitor the chromatogram at a suitable wavelength (e.g., 210 nm or 254 nm, depending on the presence of a chromophore).
-
-
Repeat with Different Columns:
-
Repeat steps 1-4 with the Phenyl and PFP columns to compare selectivity.
-
Protocol 2: Mobile Phase pH Optimization
Objective: To investigate the effect of mobile phase pH on the retention and selectivity of the basic piperidine regioisomers.
Materials:
-
HPLC system with a UV detector
-
The most promising analytical column from the scouting gradient.
-
Mobile Phase A Buffers:
-
pH 3.0: 0.1% Formic Acid in Water
-
pH 4.5: 10 mM Ammonium Acetate in Water, pH adjusted with Acetic Acid
-
pH 6.0: 10 mM Ammonium Acetate in Water, pH adjusted with Acetic Acid
-
-
Mobile Phase B: Acetonitrile
-
Sample: A mixture of the fluorinated piperidine regioisomers.
Procedure:
-
Column Equilibration:
-
Equilibrate the column with the mobile phase containing the pH 3.0 buffer and the appropriate percentage of acetonitrile determined from the scouting gradient.
-
-
Isocratic Elution:
-
Inject the sample and run the analysis under isocratic conditions.
-
-
Repeat with Different pH:
-
Flush the system and column thoroughly with water and then with the next mobile phase buffer.
-
Repeat steps 1 and 2 with the pH 4.5 and pH 6.0 mobile phases.
-
-
Data Analysis:
-
Compare the retention times, resolution, and peak shapes obtained at each pH to determine the optimal condition.
-
Data Presentation
The following table provides a hypothetical comparison of different stationary phases for the separation of two fluorinated piperidine regioisomers.
| Stationary Phase | Primary Interaction Mechanism(s) | Resolution (Rs) | Peak Asymmetry (As) | Notes |
| C18 | Hydrophobic | 0.8 | 1.5 | Poor resolution, significant peak tailing.[3] |
| Phenyl-Hexyl | Hydrophobic, π-π | 1.2 | 1.2 | Improved resolution compared to C18.[3] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, ion-exchange | 2.1 | 1.1 | Baseline separation with excellent peak shape.[3][9][27] |
| HILIC (Amide) | Hydrophilic partitioning, hydrogen bonding | 1.9 | 1.0 | Good separation, especially for more polar isomers.[11][15] |
Logical Relationships Diagram
Caption: Interplay of analyte properties and HPLC parameters in achieving successful separation.
References
- Vertex AI Search. (2024, October 14).
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- Chromatography Today.
- Benchchem.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- SciSpace.
- PMC. (2023). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market.
- Benchchem. Differentiating 1-(Piperidin-2-ylmethyl)
- PMC. (2020).
- Molnar Institute.
- Dr. Maisch. HILIC.
- LCGC International. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- OMICS International. (2022, May 20).
- PubMed. (2016, October 6). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.
- KNAUER.
- ResearchGate.
- PolyLC.
- Wikipedia.
- Tosoh Bioscience. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds.
- Scientific Update. (2019, November 19).
- Element Lab Solutions. (2024, April 22).
- ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
- Buchi.com.
- ACS Publications. (2020, May 29).
- Phenomenex. (2025, June 6).
- ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
- Selvita. (2024, September 19).
- Waters. (2026, January 5).
- Phenomenex.
- Synfacts. Fluorine in drug discovery: Role, design and case studies.
- SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
- MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- PMC. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- ResearchGate. Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.
- Analytical Chemistry. (2023, January 10).
- ResearchGate.
- Unife. (2023, October 13).
- LCGC International.
- SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
- LCGC International. HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
- Chromatography Today. (2017, November 30). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures.
- PubMed. (2022, September 3).
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. molnar-institute.com [molnar-institute.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HILIC â Dr. Maisch [dr-maisch.com]
- 12. polylc.com [polylc.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. omicsonline.org [omicsonline.org]
- 17. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 18. selvita.com [selvita.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 21. welch-us.com [welch-us.com]
- 22. waters.com [waters.com]
- 23. chromatographytoday.com [chromatographytoday.com]
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- 26. youtube.com [youtube.com]
- 27. chromatographytoday.com [chromatographytoday.com]
Removing unreacted 4-fluoro-2-methylbenzoic acid from product
Topic: Removal of Unreacted 4-Fluoro-2-methylbenzoic Acid
Executive Summary
4-Fluoro-2-methylbenzoic acid (4-F-2-MBA) is a common building block in medicinal chemistry, frequently used in amide couplings and esterifications. While versatile, its lipophilic fluorine substituent and electron-donating methyl group create a unique solubility profile that can complicate standard workups.
This guide details three validated protocols to remove excess 4-F-2-MBA, ranked by throughput and scale.
Module 1: Liquid-Liquid Extraction (The "Workhorse" Protocol)
Best for: Standard synthesis (100 mg – 50 g scale) where the desired product is non-acidic (e.g., amides, esters, aryls).
The Science (Causality)
4-F-2-MBA has a predicted
-
The Trap: The fluorine atom increases lipophilicity. If the aqueous base is too weak or the volume too low, the ionized salt may form an emulsion or ion-pair back into the organic phase.
-
The Fix: We utilize a pH swing to
to ensure complete deprotonation ( ), driving the species into the aqueous layer.
Protocol
-
Dilution: Dilute the crude reaction mixture with a non-polar organic solvent (DCM or EtOAc). Avoid ethers (THF/Diethyl ether) if possible, as they hold water and salts better than chlorinated solvents.
-
Primary Wash: Wash the organic phase with saturated aqueous
( vol).-
Note: Gas evolution (
) will occur. Vent the funnel frequently.
-
-
The "Polishing" Wash (Critical Step):
-
If your product is stable to base (non-hydrolyzable): Wash with 1M
. This ensures pH > 12, obliterating any remaining acid. -
If your product is base-sensitive (e.g., esters): Wash with 0.5M
(pH ~11). This is stronger than bicarbonate but gentler than hydroxide.
-
-
Validation: Check the pH of the aqueous output. It must remain basic (pH > 9). If acidic, the acid excess overwhelmed the base; repeat the wash.
Visualization: Extraction Logic Flow
Figure 1: Decision tree for liquid-liquid extraction based on product stability.
Module 2: Solid-Supported Scavenging (The "High-Throughput" Protocol)
Best for: Small scale (<100 mg), parallel synthesis, or when aqueous workup causes emulsions.
The Science
Polymer-supported bases (e.g., carbonate on polystyrene) act as "chemical sponges." They react with the free proton of the benzoic acid, binding the carboxylate anion to the solid bead.
-
Mechanism:
. -
Advantage: No separation funnel required. Just filter and evaporate.
Protocol
-
Solvent Selection: Dissolve crude in DCM, MeOH, or THF. (DCM is preferred for resin swelling).
-
Resin Choice: Use Polymer-Supported Carbonate (PS-Carbonate) or PS-Trisamine .
-
Loading: Typically 3.0 mmol/g.
-
Stoichiometry: Use 3–4 equivalents relative to the expected excess of acid.
-
-
Incubation: Add resin to the vial. Shake or stir gently for 1–2 hours at room temperature.
-
Filtration: Filter through a frit or cotton plug. Rinse the resin with DCM to recover any entrained product.
-
Result: The filtrate contains the pure product; the impurity is trapped on the beads.
Module 3: Chromatography Troubleshooting
Best for: When the product is also acidic or amphoteric, preventing extraction.
Issue: 4-F-2-MBA often "streaks" or "tails" on silica gel due to its polar carboxylic acid group interacting with silanols. This tailing can contaminate a product that elutes closely.
The Fix (Mobile Phase Modifier): Add 1% Acetic Acid (AcOH) to your mobile phase (e.g., 1% AcOH in Hexane/EtOAc).
-
Why? The acetic acid keeps the 4-F-2-MBA fully protonated (suppressing ionization), forcing it to run as a tight, distinct band rather than a smear.
| Solvent System | Resolution | ||
| Hex/EtOAc (No Acid) | 0.40 | 0.10 – 0.35 (Streak) | Poor |
| Hex/EtOAc (+1% AcOH) | 0.40 | 0.45 (Tight Spot) | High |
Frequently Asked Questions (FAQs)
Q1: I tried the NaOH wash, but I still see the acid in my NMR (peaks at ~7.9, 7.0 ppm). Why? A: This is likely an emulsion/ion-pairing issue . The fluorine atom makes the benzoate lipophilic.
-
Troubleshoot: Rerun the extraction, but this time add Brine (saturated NaCl) to the aqueous base layer. The high ionic strength "salts out" the organic impurities from the water and prevents the fluorinated benzoate from hiding in the organic interface.
Q2: My product is also a carboxylic acid. How do I separate them? A: You cannot use basic extraction. You must use Reverse Phase (C18) Chromatography .
-
4-F-2-MBA is relatively lipophilic for a small acid. In a water/acetonitrile gradient (with 0.1% Formic Acid), it will likely elute later than more polar acidic products.
Q3: Can I remove it by sublimation?
A: Yes, but proceed with caution. Many low-molecular-weight fluorinated benzoic acids sublime under high vacuum (
References
-
PubChem. 4-Fluoro-2-methylbenzoic acid (Compound Summary). National Library of Medicine. Link
-
Sigma-Aldrich. Product Specification: 4-Fluoro-2-methylbenzoic acid. Merck KGaA. Link
- Perrin, D. D., & Armarego, W. L. F.Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for and solubility logic).
- Marsh, A., et al. "Solid-supported reagents for the scavenging of acidic and basic impurities." Tetrahedron Letters, 1996. (Basis for Module 2).
Technical Support Center: N-Benzoyl Piperidines NMR Analysis
Welcome to the technical support center for resolving common challenges in the Nuclear Magnetic Resonance (NMR) analysis of N-benzoyl piperidines. This guide is designed for researchers, scientists, and professionals in drug development who encounter complexities arising from rotational isomers (rotamers) in their NMR spectra. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you confidently interpret your data.
Introduction: The Challenge of Rotamers in N-Benzoyl Piperidines
N-benzoyl piperidines are a common structural motif in medicinal chemistry. A key feature of their structure is the amide bond formed between the benzoyl group and the piperidine nitrogen. Due to the partial double bond character of the C-N amide bond, rotation around this bond is restricted.[1][2][3] This restricted rotation gives rise to distinct conformational isomers known as rotamers, which can interconvert.[4][5] In an NMR experiment, if the rate of this interconversion is slow on the NMR timescale, separate peaks for each rotamer will be observed, leading to complex and often confusing spectra.[4][5] This guide will equip you with the knowledge and techniques to manage and interpret these complex NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why does my ¹H NMR spectrum of a pure N-benzoyl piperidine sample show more peaks than expected?
A1: The presence of more signals than anticipated for a seemingly pure compound is a classic sign of rotamers.[6] The restricted rotation around the N-CO amide bond leads to two (or more) distinct conformations that are in slow exchange at room temperature on the NMR timescale.[1][7] This results in a doubling of signals for the protons near the amide bond, particularly the protons on the piperidine ring.[8][9]
Q2: How can I confirm that the extra peaks in my spectrum are from rotamers and not impurities or diastereomers?
A2: Distinguishing between rotamers, impurities, and diastereomers is a critical first step. While impurities will typically have integrations that are not in a simple integer ratio to your main compound and may have unrelated chemical shifts, rotamers and diastereomers can be more challenging to differentiate.
A powerful and often overlooked technique is a 1D Nuclear Overhauser Effect (NOE) or a 2D Exchange Spectroscopy (EXSY) experiment.[4][10][11] In these experiments, protons that are in chemical exchange, such as those in different rotameric states, will show cross-peaks.[4][10] Diastereomers, being distinct chemical species, will not exhibit these exchange cross-peaks.[10] Variable Temperature (VT) NMR is another definitive method; the peaks of rotamers will broaden and eventually coalesce into a single averaged peak as the temperature is increased.[12][13][14]
Troubleshooting Guide: Common NMR Spectral Issues
Issue 1: My NMR signals are broad and poorly resolved at room temperature.
This is a common observation when the rate of interconversion between rotamers is close to the NMR timescale at the operating temperature of the spectrometer. This intermediate exchange regime leads to significant line broadening.
Troubleshooting Steps:
-
Perform Variable Temperature (VT) NMR: This is the most effective way to address this issue.[12][13]
-
Increase the temperature: As the temperature rises, the rate of rotation around the amide bond increases. This will cause the broad peaks to sharpen and eventually coalesce into a single, time-averaged signal.[4][14][15] This not only confirms the presence of rotamers but also simplifies the spectrum for structural elucidation.
-
Decrease the temperature: Lowering the temperature will slow down the interconversion, moving the system into the slow exchange regime. This will result in the appearance of sharp, distinct signals for each rotamer, allowing for their individual assignment.[4]
-
-
Change the Solvent: The equilibrium and rate of exchange between rotamers can be influenced by the solvent.[16][17]
-
Polar aprotic solvents like DMSO-d₆ can sometimes stabilize one rotamer over the other or alter the exchange rate, potentially simplifying the spectrum.
-
Non-polar solvents like benzene-d₆ can also induce significant changes in chemical shifts and may help to resolve overlapping signals.[18]
-
Issue 2: The rotamer peaks are overlapping, making assignment and integration difficult.
Overlapping signals from different rotamers can make spectral interpretation nearly impossible.
Troubleshooting Steps:
-
Higher Field NMR Spectrometer: If accessible, acquiring the spectrum on a higher field instrument will increase the chemical shift dispersion, which may resolve the overlapping signals.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Helps in identifying coupled proton networks for each individual rotamer.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, which can help in resolving overlapping proton signals by spreading them out in the carbon dimension.
-
ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): Can be used to identify through-space correlations which can help in assigning the stereochemistry of each rotamer. As mentioned earlier, these can also show exchange peaks.[4]
-
-
Solvent Titration: In some cases, adding a small amount of a different co-solvent can subtly change the chemical shifts and resolve overlapping peaks.
In-Depth Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Coalescence Analysis
This protocol outlines the steps to determine the coalescence temperature and calculate the rotational energy barrier (ΔG‡).
Step-by-Step Methodology:
-
Sample Preparation: Prepare a sample of your N-benzoyl piperidine in a suitable deuterated solvent (e.g., DMSO-d₆ or toluene-d₈) in a high-quality NMR tube rated for variable temperature work.[12]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to identify the signals corresponding to the two rotamers.
-
Incremental Temperature Increase: Gradually increase the sample temperature in increments of 5-10 K.[13] Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.[19]
-
Observe Coalescence: Continue increasing the temperature and acquiring spectra until the two distinct signals for a given proton broaden and merge into a single, broad peak. The temperature at which this occurs is the coalescence temperature (Tc).[14][15]
-
Further Temperature Increase: Acquire a few more spectra at temperatures above Tc to observe the sharpening of the coalesced peak into a single, time-averaged signal.
-
Data Analysis:
-
Identify a pair of well-resolved signals from the two rotamers at a temperature well below coalescence.
-
Measure the chemical shift difference (Δν in Hz) between these two peaks.
-
Calculate the rate constant (k) at the coalescence temperature using the formula: k = πΔν / √2
-
Calculate the free energy of activation (ΔG‡) for the rotation using the Eyring equation:[20][21] ΔG‡ = -RTc * ln(k * h / (kB * Tc)) where:
-
R is the gas constant
-
Tc is the coalescence temperature in Kelvin
-
h is Planck's constant
-
kB is the Boltzmann constant
-
-
Data Presentation:
| Parameter | Description | Example Value |
| Δν | Chemical shift difference between rotamer peaks | 50 Hz |
| Tc | Coalescence Temperature | 330 K (57 °C) |
| k | Rate constant at coalescence | 111 s⁻¹ |
| ΔG‡ | Free energy of activation for rotation | ~68 kJ/mol |
Note: These are example values and will vary depending on the specific molecule and solvent.
Protocol 2: 2D EXSY (Exchange Spectroscopy) for Rotamer Identification
This protocol provides a method to definitively identify signals arising from exchanging rotamers.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a sample as you would for a standard 2D NMR experiment.
-
Acquire a 2D EXSY or NOESY Spectrum: The pulse sequences for EXSY and NOESY are identical; the key parameter is the mixing time (tm).
-
Set the Mixing Time: The mixing time should be on the order of the inverse of the exchange rate constant (1/k). A good starting point is a mixing time of around 100-500 ms. You may need to acquire several spectra with different mixing times to optimize the cross-peak intensity.
-
Data Processing and Analysis:
-
Process the 2D spectrum as you would a standard NOESY.
-
Look for off-diagonal cross-peaks that connect the signals from the two different rotamers. These are the "exchange peaks."
-
The presence of these cross-peaks is unambiguous evidence that the connected signals arise from species that are interconverting on the timescale of the experiment, confirming their identity as rotamers.[20]
-
Visualization of Concepts
Caption: The effect of temperature on the NMR spectrum of exchanging rotamers.
Caption: Troubleshooting workflow for complex NMR spectra of N-benzoyl piperidines.
References
-
Sussex Drug Discovery Centre. (2013, April 9). Rotamers- assigned by a simple NMR experiment. [Link]
-
Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. [Link]
-
Reddy, S. T., et al. (2014). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Organic & Biomolecular Chemistry, 12(35), 6828-6832. [Link]
-
Kirschner, K. N., & Woods, R. J. (2001). Reconciling solvent effects on rotamer populations in carbohydrates—A joint MD and NMR analysis. Proceedings of the National Academy of Sciences, 98(19), 10541-10545. [Link]
-
Hirsch, J. A., et al. (1973). Barriers to amide rotation in piperidides and related systems. Unambiguous assignments using carbon-13 magnetic resonance. The Journal of Organic Chemistry, 38(18), 3224-3227. [Link]
-
University of California, Davis. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. [Link]
-
SpinCore Technologies. (n.d.). NMR Software. [Link]
-
University of Oxford. (n.d.). Variable Temperature NMR Experiments. [Link]
-
Request PDF. (n.d.). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. [Link]
-
Galli, F., et al. (2011). Variable-Temperature 1H-NMR Studies on Two C-Glycosylflavones. Molecules, 16(7), 5735-5744. [Link]
-
Pottie, I. R., et al. (2014). Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry, 10, 636-643. [Link]
-
BioPchem. (n.d.). NMR Software & Simulations. [Link]
-
Kim, Y., et al. (2018). Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations. Molecules, 23(9), 2269. [Link]
-
Zhang, Y., et al. (2021). Variable-temperature 1H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism. Journal of Chromatographic Science, 59(4), 313-319. [Link]
-
Bookpi. (2021, January 13). Substituent, Temperature and Solvent Effects on the Keto-Enol Equilibrium in β-Ketoamides. [Link]
-
Rees, N. (n.d.). NMR Spectrum Simulation Software: for dynamic and static systems. [Link]
-
Abraham, R. J., & Mobli, M. (2007). Determination of rotamer populations and related parameters from NMR coupling constants: a critical review. Magnetic Resonance in Chemistry, 45(10), 865-894. [Link]
-
ResearchGate. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. [Link]
-
Request PDF. (n.d.). Determination of Rotamer Populations and Related Parameters from NMR Coupling Constants. [Link]
-
nmrsim documentation. (n.d.). Introduction to nmrsim. [Link]
-
Bain, A. D., et al. (2012). Modulations in restricted amide rotation by steric induced conformational trapping. Magnetic Resonance in Chemistry, 50(S1), S32-S37. [Link]
-
Request PDF. (n.d.). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. [Link]
-
Chemistry Stack Exchange. (2016, December 20). Modern open-source tools for simulation of NMR spectra. [Link]
-
Journal of Chemical Education. (2006). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. [Link]
-
Request PDF. (n.d.). Rotamers or Diastereomers? An Overlooked NMR Solution. [Link]
-
Wang, N., et al. (2021). NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation, 6(4), 371-378. [Link]
-
ResearchGate. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
ACS Publications. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]
-
Organic Chemistry Select. (2013, April 14). Rotamers- assigned by a simple NMR experiment. [Link]
-
AZoM. (2024, August 12). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. [Link]
-
UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. [Link]
-
YouTube. (2024, June 17). CHEM 2325 Module 24: Amide Structure. [Link]
-
ResearchGate. (n.d.). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. [Link]
-
BMRB. (n.d.). N-Benzoylpiperidine. [Link]
-
University of Rochester. (n.d.). Troubleshooting: ¹H NMR Spectroscopy. [Link]
-
Pretze, M., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 4(4), 1361-1376. [Link]
-
Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. [Link]
-
Chemistry LibreTexts. (2022, September 3). 4.5: Rates of Rotation Around -CO-N- Bonds of Amides. [Link]
-
University of Ottawa NMR Facility Blog. (2008, July 29). Resolution of Overlapping Signals Based on T1's. [Link]
-
NMR Facility. (n.d.). Troubleshooting Acquisition Related Problems. [Link]
-
Bruker. (2009, January 12). NMR CASE Troubleshooting Guide. [Link]
-
University of Notre Dame. (2024, June 20). NMR Troubleshooting. [Link]
-
ChemRxiv. (n.d.). To flame-seal or not to the NMR tubes: The role of liquid-vapor equilibria on the accuracy of variable temperature. [Link]
-
Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [Link]
-
O'Brien, P., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8348-8359. [Link]
-
Spring, D. R., et al. (2014). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined scaffolds. Organic & Biomolecular Chemistry, 12(40), 8046-8056. [Link]
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- 6. jesi.astr.ro [jesi.astr.ro]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Variable-Temperature 1H-NMR Studies on Two C-Glycosylflavones - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. m.youtube.com [m.youtube.com]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. Troubleshooting [chem.rochester.edu]
- 19. Modulations in restricted amide rotation by steric induced conformational trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
Minimizing side reactions during amine deprotection of benzoyl piperidines
The following guide serves as a specialized Technical Support Center for researchers working with Benzoyl Piperidines . It addresses the chemoselectivity challenges inherent in deprotecting amines on this scaffold without compromising the benzoyl moiety (ketone/amide stability) or the piperidine ring integrity.
Status: Operational | Tier: Advanced Chemical Synthesis Audience: Medicinal Chemists, Process Chemists
Diagnostic: Identify Your Chemoselectivity Challenge
The term "Benzoyl Piperidine" introduces a dichotomy in deprotection strategies depending on whether the benzoyl group is a functional moiety (e.g., 4-benzoylpiperidine pharmacophore) or the protecting group itself (N-benzoyl amide).
Select your scenario below to jump to the relevant protocol:
-
Scenario A: You are removing a carbamate (N-Boc, N-Cbz) from a piperidine that contains a Benzoyl Ketone (e.g., 4-benzoylpiperidine derivatives).
-
Primary Risk: Reduction of the ketone (during hydrogenation) or cation attack (during acidolysis).
-
-
Scenario B: You are removing the N-Benzoyl group itself to reveal the free secondary amine.
-
Primary Risk: Harsh hydrolysis conditions degrading other functional groups; incomplete cleavage.
-
Scenario A: Preserving Benzoyl Ketones During N-Cbz Deprotection
Issue: Standard hydrogenolysis (H₂/Pd-C) for Cbz removal frequently reduces the benzoyl ketone to a benzyl alcohol or methylene, destroying the pharmacophore.
The Mechanism of Failure
The benzylic ketone is susceptible to catalytic hydrogenation. On standard Pd surfaces, the carbonyl oxygen coordinates with the metal, facilitating hydride transfer.
Figure 1: Competing pathways during catalytic hydrogenation of benzoyl piperidines.
Protocol: Chemoselective Transfer Hydrogenation
To prevent ketone reduction, replace H₂ gas with a hydrogen donor and poison the catalyst.
Reagents:
-
10% Pd/C (Degussa type preferred)
-
1,4-Cyclohexadiene (Hydrogen donor)
-
Solvent: Ethanol/DCM (1:1)
Step-by-Step Methodology:
-
Dissolution: Dissolve N-Cbz-4-benzoylpiperidine (1.0 equiv) in Ethanol/DCM (0.1 M).
-
Catalyst Poisoning (Optional but Recommended): If the ketone is electron-deficient (highly reactive), add Pyridine (5.0 equiv) to the mixture. Pyridine competitively binds to the Pd surface, inhibiting the reduction of the more sterically demanding ketone while allowing Cbz cleavage.
-
Donor Addition: Add 1,4-Cyclohexadiene (10.0 equiv).
-
Initiation: Add 10% Pd/C (10 wt% loading) carefully under Argon flow.
-
Reaction: Stir at 25°C. Monitor via TLC/LC-MS.
-
Checkpoint: The reaction typically completes in 1–4 hours.[1]
-
Observation: Evolution of benzene (byproduct of cyclohexadiene) and CO₂ occurs.
-
-
Workup: Filter through Celite immediately upon completion to prevent over-reduction.
Why this works: 1,4-Cyclohexadiene provides a kinetic barrier. The energy required to transfer hydrogen to the Cbz group is lower than that required to reduce the conjugated ketone under these conditions [1].
Scenario A (Cont.): Preventing Cation Attack During N-Boc Deprotection
Issue: Acidic cleavage of Boc generates tert-butyl cations (
Scavenger Cocktail Data
Using neat TFA is high-risk. You must employ scavengers to trap
| Scavenger | Function | Recommended Conc. (Vol %) | Best For... |
| Triethylsilane (TES) | Hydride donor; quenches cations to isobutane. | 2.5% – 5.0% | Standard Protocol. Best for preventing alkylation of the benzoyl ring. |
| Water | Nucleophile; traps cation as | 2.5% | General use; essential for hydrolysis of the carbamate. |
| Thioanisole | Soft nucleophile. | 5.0% | Use if the benzoyl ring has electron-donating groups (e.g., -OMe) making it prone to alkylation. |
| 1,2-Ethanedithiol (EDT) | Strong nucleophile. | 2.5% | Avoid if possible; foul odor and can form dithioacetals with the benzoyl ketone. |
Protocol: The "High-Fidelity" Boc Removal
Reagents:
Methodology:
-
Preparation: Prepare a solution of TFA:DCM:TES:H₂O (45:50:2.5:2.5) .
-
Note: The high dilution of TFA (45%) reduces the acidity slightly compared to neat TFA, minimizing acid-catalyzed aldol condensation of the ketone.
-
-
Addition: Cool the substrate (solid) to 0°C. Add the cleavage cocktail slowly.
-
Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT).
-
Monitoring: Check LC-MS for the [M-100+H]⁺ peak (Loss of Boc).
-
Warning: If you see a peak at [M+56], this indicates
alkylation of your ring. Increase TES loading immediately.
-
-
Quenching: Do not use aqueous base immediately (risk of aldol reaction). Evaporate volatiles under reduced pressure first. Co-evaporate with toluene (3x) to remove residual TFA.
Scenario B: Cleaving the N-Benzoyl Amide (Deprotection)
Issue: The N-benzoyl group is an amide, not a standard carbamate. It is extremely stable. Removing it to reveal the amine usually requires harsh hydrolysis (6M HCl, Reflux) which degrades most organic scaffolds.
Troubleshooting Guide: "Is N-Bz actually your PG?"
Before proceeding, confirm the chemistry. N-Benzoyl is rarely used as a temporary protecting group due to removal difficulty.
-
Did you mean N-Benzyl (Bn)? If yes, use Hydrogenation (See Section 2).
-
Must you remove N-Benzoyl? If yes, avoid aqueous acid if the scaffold is fragile.
Protocol: Mild Transamidation (The Zinc Triflate Method)
Instead of hydrolysis (water attack), use transamidation (amine exchange) catalyzed by Lewis Acids. This is far milder than 6M HCl [2].
Reagents:
-
Zn(OTf)₂ (Zinc Triflate) - 10 mol%
-
N,N-Di-tert-butyl ethylenediamine (Ligand) - 10 mol%
-
Methanol (Solvent/Nucleophile)
Workflow:
Figure 2: Decision logic for N-Benzoyl cleavage.
Alternative (The "Nuclear" Option): If mild methods fail, convert the amide to an Imidoyl Chloride followed by hydrolysis:
-
Treat N-Benzoyl piperidine with POCl₃ or (COCl)₂ (Oxalyl Chloride) to form the imidoyl chloride.
-
Quench with water. This hydrolyzes rapidly to the amine salt and benzoic acid.
-
Caution: This tolerates ketones but will convert alcohols to chlorides.
FAQ: Rapid Troubleshooting
Q: I am removing N-Boc and my benzoyl ketone disappeared, replaced by a complex mixture. A: You likely triggered an acid-catalyzed aldol condensation. The ketone enolized in TFA and reacted with itself or the deprotected amine.
-
Fix: Switch to HCl in Dioxane (4M) . The lack of water and different solvent polarity often suppresses intermolecular condensation compared to TFA.
Q: During hydrogenation of N-Cbz, I see two spots: Product and a lower Rf spot. A: The lower Rf spot is the alcohol (reduced ketone).
-
Fix: Switch catalyst to Pd(OH)₂ (Pearlman's Catalyst) but stop the reaction at exactly 1 equivalent of H₂ uptake, or use the Cyclohexadiene transfer hydrogenation method (Section 2.2).
Q: Can I use TMSI (Trimethylsilyl iodide) for N-Boc removal? A: Yes, but with caution. TMSI is neutral/mildly acidic and removes Boc/Cbz/Bz(ether) rapidly. However, it can iodinate the alpha-position of the benzoyl ketone. Use TMSOTf/2,6-lutidine as a milder alternative if TFA fails.
References
-
RSC. (2014). Zinc-catalyzed transamidation and esterification of N-benzoyl cytosine via C–N bond cleavage.[4] Organic & Biomolecular Chemistry.[5][4][6] [Link]
-
ACS. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides.[7] The Journal of Organic Chemistry. [Link]
-
Wiley-VCH. (2025). Protection Reactions: Amine Deprotection Strategies.[8] Wiley Online Library. [Link]
Disclaimer: These protocols involve hazardous chemicals (TFA, POCl₃, Hydrogen gas). Always consult the SDS and perform a risk assessment before experimentation.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. In this guide, we delve into the ¹H NMR spectral analysis of 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine, a compound of interest in medicinal chemistry. This guide will not only predict and interpret its ¹H NMR spectrum but also provide a comprehensive comparison with alternative analytical techniques, offering a holistic view for its characterization.
The Central Role of ¹H NMR in Structural Elucidation
In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution.[1][2][3] Its ability to provide atom-specific information about the chemical environment, connectivity, and stereochemistry of protons within a molecule makes it an indispensable technique in synthetic chemistry and drug discovery.[2][3] For a molecule like this compound, with its distinct aromatic and aliphatic regions, ¹H NMR offers a detailed fingerprint, confirming its successful synthesis and purity.
Predicted ¹H NMR Spectrum of this compound
Due to the amide bond, rotation around the C-N bond can be restricted, potentially leading to the observation of rotamers and, consequently, a more complex spectrum with broadened or duplicated peaks for the piperidine protons adjacent to the nitrogen.[4] The following prediction assumes a single, time-averaged conformation at room temperature for simplicity. The analysis is based on established chemical shift principles and data from analogous structures.[5][6][7][8][9][10][11]
Molecular Structure with Proton Labeling:
Caption: Molecular structure of this compound with proton labeling.
Predicted Chemical Shifts and Multiplicities:
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H(a), H(a') | 3.0 - 4.5 | Broad multiplet | 4H | Protons on carbons adjacent to the amide nitrogen are deshielded. Due to amide bond rotation, these signals are often broad or appear as two distinct sets of signals.[4] |
| H(b), H(b') | 1.4 - 2.2 | Multiplet | 4H | Methylene protons on the piperidine ring. |
| H(c) | 2.6 - 3.2 | Multiplet | 1H | Methine proton at the 4-position, deshielded by the adjacent amine group. |
| H(d) | 1.0 - 2.5 | Broad singlet | 2H | Amine protons. The chemical shift is highly dependent on solvent, concentration, and temperature. The peak may be broad and may not show coupling.[12] |
| H(e) | ~7.0 - 7.2 | Doublet of doublets | 1H | Aromatic proton ortho to the fluorine and meta to the carbonyl group. |
| H(f) | ~6.9 - 7.1 | Triplet of doublets | 1H | Aromatic proton meta to both the fluorine and the methyl group. |
| H(g) | ~7.2 - 7.4 | Doublet of doublets | 1H | Aromatic proton ortho to the carbonyl group and meta to the fluorine. |
| H(h) | ~2.3 - 2.5 | Singlet | 3H | Methyl group protons on the aromatic ring. |
Experimental Protocol for ¹H NMR Spectrum Acquisition
A robust and reproducible protocol is paramount for obtaining high-quality NMR data. The following procedure is a validated starting point for the analysis of this compound.
Workflow for ¹H NMR Analysis:
Caption: Experimental workflow for ¹H NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound.[13][14] The use of a sufficient amount of sample is crucial for obtaining a good signal-to-noise ratio.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[13][15] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[13]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
To ensure a homogeneous magnetic field and prevent line broadening, filter the solution through a pipette with a small cotton or glass wool plug into a high-quality, clean 5 mm NMR tube.[15][16]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, which is critical for high resolution.
-
Set the appropriate acquisition parameters. For a standard ¹H NMR experiment, typical parameters on a 400 MHz spectrometer would include:
-
Pulse Program: A standard one-pulse sequence (e.g., 'zg' on Bruker instruments).[17]
-
Spectral Width (SW): Approximately 12-16 ppm to encompass all expected proton signals.[18]
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.[19][20]
-
Relaxation Delay (D1): 1-5 seconds to allow for near-complete relaxation of the protons between scans.[19]
-
Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration to achieve an adequate signal-to-noise ratio.[20]
-
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode and baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a multi-technique approach is often employed for comprehensive characterization. Below is a comparison of ¹H NMR with other common analytical methods for the analysis of this compound.[21][22][23]
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS) | Fourier-Transform Infrared (FT-IR) Spectroscopy |
| Primary Information | Detailed connectivity of protons, stereochemistry, and conformational information.[2][3] | Number and types of carbon atoms (sp³, sp², sp), and their chemical environments. | Molecular weight, elemental composition (with high-resolution MS), and purity.[23][24] | Presence of functional groups (e.g., C=O, N-H, C-F).[3][25] |
| Sensitivity | Lower (milligram range).[13][14] | Lower than ¹H NMR (milligram to tens of milligrams).[13][15] | Very high (nanogram to picogram range).[23] | Moderate (microgram to milligram range). |
| Sample Requirements | 5-25 mg in deuterated solvent.[13] | 20-100 mg in deuterated solvent.[13] | Small amount, soluble in a mobile phase. | Neat solid or liquid, or in a suitable solvent. |
| Analysis Time | Minutes to hours, depending on the complexity of experiments. | Tens of minutes to several hours. | Minutes per sample.[26] | Minutes per sample. |
| Quantitative Analysis | Inherently quantitative under specific conditions (qNMR).[18][20] | Possible but less straightforward than ¹H NMR. | Requires calibration with standards for accurate quantification.[23] | Generally not a primary quantitative technique. |
| Strengths for this Molecule | Unambiguous confirmation of the overall structure and proton environments. | Confirms the carbon skeleton and the presence of all expected carbon atoms. | Accurate mass determination confirms the molecular formula. Purity assessment. | Quick confirmation of key functional groups like the amide carbonyl and the N-H of the amine. |
| Limitations for this Molecule | Potential for signal overlap in the piperidine region. Amide rotamers can complicate the spectrum. | Lower sensitivity and longer acquisition times. | Does not provide detailed structural connectivity. Isomers may not be distinguishable by mass alone.[23] | Provides limited information on the overall molecular structure and connectivity.[3] |
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is crucial for its unequivocal identification. A thorough analysis of the chemical shifts, coupling patterns, and integration values allows for the assignment of each proton in the molecule. While ¹H NMR is a cornerstone technique, its power is amplified when used in conjunction with other analytical methods such as ¹³C NMR, LC-MS, and FT-IR. This integrated approach ensures a comprehensive and robust characterization of novel compounds, which is an essential practice in modern chemical research and drug development.
References
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Optimized Default 1H Parameters | NMR Facility - Chemistry Department. (2020, April 13). Retrieved from [Link]
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NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]
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8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]
-
How to make an NMR sample. (n.d.). Retrieved from [Link]
-
Supplemental Data: Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. (n.d.). Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]
-
How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Retrieved from [Link]
-
Sample Preparation - Max T. Rogers NMR - Michigan State University. (n.d.). Retrieved from [Link]
-
THE ACQUISITION PARAMETERS. (n.d.). Retrieved from [Link]
-
Tafazzoli, M., Suarez, C., True, N. S., LeMaster, C. B., & LeMaster, C. L. (n.d.). Pressure- and temperature-dependent proton NMR studies of N-methylpiperidine ring inversion in the gas phase. The Journal of Physical Chemistry. Retrieved from [Link]
-
NMR acquisition parameters and qNMR - Nanalysis. (2021, June 21). Retrieved from [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved from [Link]
- Alan, R. K. (Ed.). (1994).
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.). Retrieved from [Link]
-
Piperidine - Wikipedia. (n.d.). Retrieved from [Link]
- Pauli, G. F., Niemitz, M., Bisson, J., Lodewyk, M. W., Soldi, C., Shaw, J. T., & Tantillo, D. J. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.
-
5 Analytical Techniques for Characterizing Unknown Samples. (2022, June 21). Retrieved from [Link]
-
Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3). Retrieved from [Link]
- Dunn, M. R., Jimenez, R. M., & Chaput, J. C. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. Analytical Chemistry, 87(15), 8016–8023.
- Uyanik, M., Suzuki, D., Yasui, T., & Ishihara, K. (2012). Aerobic Photooxidative Syntheses of Oxolactones in the Presence of Trifluoroacetic Anhydride. Green Chemistry, 14(5), 1331-1334.
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved from [Link]
-
The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. (n.d.). Retrieved from [Link]
-
Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies. (2008, October 15). PubMed. Retrieved from [Link]
-
Difference between FTIR and NMR? - Rocky Mountain Labs. (2023, October 17). Retrieved from [Link]
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The 1 H NMR spectrum of 4-fluoromethylbenzylamine using the present... - ResearchGate. (n.d.). Retrieved from [Link]
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1H NMR Chemical Shifts. (2022, March 9). Retrieved from [Link]
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Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018, October 4). ResearchGate. Retrieved from [Link]
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Chemical shifts. (n.d.). Retrieved from [Link]
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2-Methylbenzoyl chloride | C8H7ClO | CID 70276 - PubChem. (n.d.). Retrieved from [Link]
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1H NMR chemical shift ppm table. (n.d.). Retrieved from [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, October 8). Retrieved from [Link]
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Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. (2005, April 1). PubMed. Retrieved from [Link]
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proton NMR spectrum of 2-methylbut-1-ene - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (n.d.). MDPI. Retrieved from [Link]
-
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (n.d.). PubMed Central. Retrieved from [Link]
-
The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. (2007, July 19). Retrieved from [Link]
-
Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. (2025, August 9). ResearchGate. Retrieved from [Link]
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A Predictive Guide to the LC-MS Fragmentation of 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine: A Comparative Analysis
In the landscape of drug discovery and development, a comprehensive understanding of a molecule's behavior under analytical conditions is paramount. This guide provides a detailed exploration of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 1-(4-Fluoro-2-methylbenzoyl)piperidin-4-amine, a compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide leverages established principles of mass spectrometry and comparative data from structurally analogous compounds to provide a robust predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to anticipate and interpret the mass spectral data of this and similar compounds.
Molecular Structure and Predicted Key Fragmentation Sites
The initial step in predicting a fragmentation pattern is a thorough analysis of the molecule's chemical structure. This compound is comprised of a 4-fluoro-2-methylbenzoyl group attached to the nitrogen of a piperidin-4-amine moiety.
Key Structural Features Influencing Fragmentation:
-
Amide Bond: The amide linkage between the benzoyl group and the piperidine ring is a primary site for charge-led fragmentation.
-
Piperidine Ring: This saturated heterocyclic ring can undergo characteristic ring-opening and cleavage reactions.
-
Substituted Benzene Ring: The fluoro and methyl groups on the aromatic ring will influence the stability of fragment ions and can direct specific fragmentation pathways.
-
Primary Amine: The amine group at the 4-position of the piperidine ring can influence ionization and subsequent fragmentation.
Based on these features, we can predict the most probable sites of bond cleavage under electrospray ionization (ESI) followed by collision-induced dissociation (CID).
Predicted Fragmentation Pathway of this compound
Under positive ion ESI, the molecule is expected to readily protonate, primarily at the nitrogen of the piperidine ring or the primary amine, to form the precursor ion [M+H]⁺. The subsequent fragmentation of this precursor ion is predicted to follow several key pathways:
Pathway A: Cleavage of the Amide Bond
This is often the most dominant fragmentation pathway for benzoylpiperidine derivatives. The charge on the piperidine nitrogen can induce the cleavage of the C-N amide bond, leading to two primary fragment ions:
-
Formation of the 4-fluoro-2-methylbenzoyl cation: This fragment would result from the loss of the piperidin-4-amine moiety.
-
Formation of the protonated piperidin-4-amine ion: This would occur if the charge is retained on the piperidine fragment.
Pathway B: Fragmentation of the Piperidine Ring
The piperidine ring itself can undergo fragmentation, typically initiated by an alpha-cleavage adjacent to the ring nitrogen. This can lead to a series of neutral losses and the formation of smaller, stable ions.
Pathway C: Fragmentation involving the Benzoyl Moiety
Further fragmentation of the 4-fluoro-2-methylbenzoyl cation can occur, such as the loss of CO (a common fragmentation for benzoyl compounds) to form a substituted phenyl cation.
Below is a visual representation of the predicted fragmentation pathways.
Figure 1: Predicted MS/MS fragmentation pathways of this compound.
Comparative Fragmentation Analysis
To add context to our predictions, it is insightful to compare the expected fragmentation of our target compound with that of structurally related molecules.
| Compound | Key Structural Difference | Predicted Impact on Fragmentation |
| 4-(4-Fluorobenzoyl)piperidine [1] | Lacks the 2-methyl group on the benzoyl ring and the 4-amine group on the piperidine ring. | The absence of the methyl group will result in a benzoyl cation fragment with a lower m/z. The lack of the amine group may alter the primary site of protonation and subsequent ring fragmentation. |
| 1-(4-Fluorobenzyl)piperazine [2][3] | Contains a benzyl group instead of a benzoyl group and a piperazine ring instead of a piperidine ring. | The benzylic C-N bond is weaker than the amide C-N bond, leading to a more facile cleavage and a dominant 4-fluorobenzyl cation. The piperazine ring will exhibit different ring fragmentation patterns compared to piperidine. |
| 1-Methylpiperidin-4-amine [4] | Lacks the entire benzoyl moiety and has a methyl group on the piperidine nitrogen. | Fragmentation will be dominated by the loss of the methyl group and cleavage of the piperidine ring, without the characteristic benzoyl-related fragments. |
This comparative analysis underscores how subtle changes in chemical structure can lead to significant differences in fragmentation patterns, providing a powerful tool for structural elucidation.
Experimental Protocol for LC-MS/MS Analysis
To empirically validate the predicted fragmentation patterns, the following LC-MS/MS method is proposed. This protocol is designed to be a self-validating system by including quality control checks and system suitability tests.
4.1. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape of this relatively polar compound.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A starting condition of 5-10% B, ramping to 95% B over 5-7 minutes, holding for 1-2 minutes, and then re-equilibrating. This gradient should be optimized to ensure adequate retention and separation from any impurities.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 1-5 µL
4.2. Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Cone Gas Flow: 50-100 L/hr
-
Desolvation Gas Flow: 600-800 L/hr
-
MS Scan Mode: Full scan from m/z 50-500 to identify the precursor ion.
-
MS/MS Scan Mode: Product ion scan of the [M+H]⁺ ion. Collision energy should be ramped (e.g., 10-40 eV) to observe the full range of fragment ions.
4.3. System Suitability and Quality Control
-
Blank Injections: Run a blank (mobile phase) injection at the beginning of the sequence to ensure no carryover.
-
Standard Injection: Inject a known concentration of a well-characterized compound (e.g., reserpine) to verify instrument performance (sensitivity, mass accuracy, and fragmentation).
-
Sample Bracketing: Inject a quality control sample of known concentration periodically throughout the analytical run to monitor system stability.
The following diagram illustrates the proposed experimental workflow.
Figure 2: Proposed LC-MS/MS experimental workflow for the analysis of this compound.
Conclusion
This guide provides a predictive framework for understanding the LC-MS fragmentation of this compound. By dissecting its structure and drawing comparisons with related compounds, we have outlined the most probable fragmentation pathways. The included experimental protocol offers a clear and robust method for obtaining empirical data to confirm these predictions. This comprehensive approach, combining theoretical prediction with practical experimental design, is essential for the confident identification and characterization of novel compounds in a research and development setting.
References
-
PubChem. 4-(4-Fluorobenzylamino)-1-methylpiperidine. [Link]
-
PubChem. 4-(4-Fluorobenzoyl)piperidine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
